Product packaging for 1-carbamimidoylguanidine;sulfuric acid(Cat. No.:CAS No. 2583-53-1)

1-carbamimidoylguanidine;sulfuric acid

Cat. No.: B1618916
CAS No.: 2583-53-1
M. Wt: 199.19 g/mol
InChI Key: MIWVBVPUEOHJFV-UHFFFAOYSA-N
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Description

Historical Context of Biguanide (B1667054) Compound Research

The journey of biguanide research began with the investigation of the plant Galega officinalis, also known as French lilac or goat's rue. lgcstandards.commedecinesciences.org For centuries, this plant was used in traditional European medicine to alleviate symptoms associated with diabetes mellitus. lgcstandards.commedecinesciences.org In the early 20th century, scientists identified guanidine (B92328) derivatives in Galega officinalis extracts as the active compounds responsible for lowering blood glucose levels in animal studies. nih.govwikipedia.org This discovery spurred the synthesis of various biguanide compounds. nih.gov

The first synthesis of the parent compound, biguanide, was achieved by B. Rathke in 1879. beilstein-journals.orgresearchgate.net In the 1920s, the hypoglycemic properties of N,N-dimethylbiguanide (metformin) were first reported, marking a significant milestone in the therapeutic potential of this class of compounds. beilstein-journals.org The decades following World War II saw the emergence of several biguanide-based drugs with applications as antidiabetics, antimalarials, and disinfectants. beilstein-journals.org However, some of these early biguanides, such as phenformin (B89758) and buformin (B1668040), were later withdrawn from many markets due to toxicity concerns. nih.govwikipedia.org

Despite these setbacks, research into biguanides continued, leading to a resurgence of interest, particularly after the discovery of metformin's anticancer properties. beilstein-journals.org This has fueled ongoing investigations into the diverse biological activities of biguanides. researchgate.net

Overview of Biguanide Sulphate's Significance in Chemical and Biological Research

Biguanide sulphate and its parent compounds are notable for their unique chemical structure, which consists of two guanidine units linked by a nitrogen atom. beilstein-journals.orgresearchgate.net This structure imparts several key properties that make them valuable in research:

Chemical Research: In the realm of chemistry, biguanides are recognized for their versatility. They can act as strong organic bases, catalysts in chemical reactions, and as polydentate ligands for creating metal complexes with catalytic activity. beilstein-journals.org The ability of biguanides to form hydrogen-bonded frameworks is also being explored in materials science for the development of supramolecular assemblies. Furthermore, derivatives of biguanides have been synthesized to act as surfactants in micellar catalysis, which can improve the efficiency of chemical reactions like cross-coupling processes.

Biological Research: The primary mechanism of action for biguanides in a biological context is the inhibition of mitochondrial complex I. nih.gov This leads to a state of energetic stress within the cell, which activates various metabolic pathways. This fundamental action is the basis for the diverse biological effects observed in biguanide research, including their well-known role in managing type 2 diabetes by enhancing insulin (B600854) sensitivity and reducing glucose production in the liver. Beyond this, research has expanded to investigate the antimicrobial, antiviral, and anticancer properties of biguanides. jneonatalsurg.com For instance, polyhexamethylene biguanide (PHMB) is a known antiseptic agent. The potential for biguanides to act against cancer cells, either directly or indirectly by altering the body's systemic environment, is a major area of current investigation. nih.govimmunomet.comresearchgate.net

The following table provides a summary of the key research areas for biguanide compounds:

Interactive Data Table: Key Research Areas of Biguanide Compounds
Research Area Description Key Compounds Mentioned
Antidiabetic Lowering blood glucose levels, managing type 2 diabetes. nih.govwikipedia.org Metformin (B114582), Phenformin, Buformin, Synthalin A, Synthalin B
Anticancer Investigating direct and indirect antitumor effects. nih.govimmunomet.com Metformin, Phenformin
Antimicrobial Broad-spectrum activity against bacteria, fungi, and viruses. rsc.org Polyhexamethylene biguanide (PHMB), Chlorhexidine
Antimalarial Use in the prevention and treatment of malaria. beilstein-journals.orgjneonatalsurg.com Proguanil (B194036)
Chemical Synthesis Used as catalysts, strong bases, and ligands for metal complexation. beilstein-journals.org Biguanide

Scope and Research Objectives for Biguanide Sulphate Investigations

Investigations into biguanide sulphate and related compounds are driven by a range of research objectives aimed at further elucidating their properties and potential applications. A primary goal is to gain a more complete understanding of their mechanisms of action at the molecular level. wikipedia.org While the inhibition of mitochondrial complex I is a widely accepted primary target, the full scope of their interactions within cells is still under investigation. nih.gov

A significant portion of current research focuses on the potential of biguanides in oncology. immunomet.comresearchgate.net Clinical trials are underway to evaluate the efficacy of compounds like metformin in various cancer treatments, both as a standalone therapy and in combination with other drugs. mdpi.com Another key objective is the design and synthesis of new biguanide derivatives with improved efficacy and safety profiles. researchgate.netjneonatalsurg.com This includes developing novel compounds with enhanced antimicrobial or anticancer properties. mdpi.com

Research also aims to explore the relationship between the chemical structure of biguanides and their biological activity to design more potent therapeutic agents. researchgate.net This involves studying how different substituents on the biguanide scaffold affect their pharmacophoric features and interactions with biological targets. jneonatalsurg.com Furthermore, there is an interest in the development of biguanide-metal complexes, as evidence suggests that their interactions with metals like copper may be linked to their biological activity. mdpi.com

The following table outlines the primary objectives of ongoing biguanide research:

Interactive Data Table: Primary Objectives of Biguanide Research
Research Objective Description
Mechanism of Action To fully understand the molecular pathways through which biguanides exert their effects. wikipedia.org
Oncological Applications To investigate and validate the use of biguanides in cancer therapy and prevention. immunomet.comresearchgate.net
Novel Compound Synthesis To create new biguanide derivatives with enhanced therapeutic properties and reduced toxicity. researchgate.netjneonatalsurg.com
Structure-Activity Relationship To determine how the chemical structure of biguanides influences their biological functions. researchgate.netjneonatalsurg.com
Metal Complexation To study the role of metal-biguanide interactions in their biological activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9N5O4S B1618916 1-carbamimidoylguanidine;sulfuric acid CAS No. 2583-53-1

Properties

CAS No.

2583-53-1

Molecular Formula

C2H9N5O4S

Molecular Weight

199.19 g/mol

IUPAC Name

1-carbamimidoylguanidine;sulfuric acid

InChI

InChI=1S/C2H7N5.H2O4S/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H2,1,2,3,4)

InChI Key

MIWVBVPUEOHJFV-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=N)N)(N)N.OS(=O)(=O)O

Other CAS No.

6945-23-9
2583-53-1

Related CAS

49719-55-3

Origin of Product

United States

Synthetic Methodologies for Biguanide Sulphate and Derivatives

Established Synthetic Routes for Biguanide (B1667054) Sulphate Preparation

The synthesis of biguanide and its salts has a rich history, with several methods being established and refined over time. These routes primarily involve the use of cyanoguanidine or dicyanamide (B8802431) salts as key starting materials.

Condensation Reactions with Cyanoguanidine and Amines

A foundational method for preparing biguanides involves the condensation of cyanoguanidine (also known as dicyandiamide) with amines. nih.govbeilstein-journals.org This reaction is typically performed under acidic conditions, which are crucial for protonating the nitrile group of cyanoguanidine, thereby activating it for nucleophilic attack by the amine. scholaris.ca Hydrochloric acid is commonly used, with an optimal reaction pH of 2.6. scholaris.ca

Historically, the synthesis of the parent biguanide was achieved by reacting cyanoguanidine with an ammoniacal solution of cupric sulfate (B86663) in a sealed tube at 110 °C. nih.govbeilstein-journals.orgnews-medical.net This method was later adapted to prepare N¹-monoalkylbiguanides by reacting primary amines with cyanoguanidine in refluxing water in the presence of copper(II) chloride. nih.govbeilstein-journals.org The resulting copper complexes are then treated with hydrogen sulfide (B99878) to yield the desired biguanide. nih.govbeilstein-journals.org

Another established approach is the direct fusion of cyanoguanidine with an amine hydrochloride salt at elevated temperatures (135–165 °C). nih.govbeilstein-journals.org This solvent-free method has been used for the synthesis of various biguanide derivatives. nih.govbeilstein-journals.org Alternatively, the reaction can be carried out by heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent like ethanol. nih.govbeilstein-journals.org High-pressure autoclaves have also been employed to increase the reaction temperature and efficiency. nih.govbeilstein-journals.org A specific procedure for preparing biguanide sulphate involves grinding dicyandiamide (B1669379) with ammonium (B1175870) chloride and heating the mixture to 160-165°C until a liquid melt is formed. sciencemadness.org The resulting solid is then dissolved in hot water, and the biguanide is precipitated as its rose-red copper salt before being converted to the sulphate form. sciencemadness.org

Method Reagents Conditions Key Features
Copper Salt-Mediated Cyanoguanidine, Amine, Copper Salt (e.g., CuSO₄, CuCl₂)Refluxing water or sealed tube at 110°CForms a copper complex intermediate. nih.govbeilstein-journals.orgnews-medical.net
Direct Fusion Cyanoguanidine, Amine Hydrochloride135–165 °C, solvent-freeA high-temperature, solventless approach. nih.govbeilstein-journals.org
Solvent-Based Heating Cyanoguanidine, Amine HydrochlorideHeating in a polar solvent (e.g., ethanol)Proton exchange at high temperatures activates cyanoguanidine. nih.govbeilstein-journals.org
Ammonium Salt Fusion Dicyandiamide, Ammonium Chloride160-165°CA specific method for preparing biguanide that is then converted to the sulphate salt. sciencemadness.org

Approaches from Dicyanamide Salts

An alternative major pathway for synthesizing biguanides utilizes sodium dicyanamide. This method involves the double addition of amines to the two nitrile groups of the dicyanamide. nih.gov A prominent example is the industrial synthesis of chlorhexidine, which involves the sequential addition of hexamethylenediamine (B150038) and 4-chloroaniline (B138754) to sodium dicyanamide in an acidic aqueous alcohol mixture. nih.gov

Substituted cyanoguanidines, which are precursors to non-symmetrical N¹,N⁵-disubstituted biguanides, can be prepared by reacting sodium dicyanamide with amine hydrochlorides in butanol or with free amines in aqueous acidic media. nih.gov The resulting substituted cyanoguanidines can then be reacted with another amine to form the final biguanide product. nih.gov

Microwave-Assisted Synthesis Optimization in Biguanide Chemistry

Microwave-assisted synthesis has emerged as a significant optimization strategy in biguanide chemistry, offering dramatic reductions in reaction times and often leading to cleaner reactions with good to excellent yields. nih.govbeilstein-journals.org Chen et al. were pioneers in demonstrating the acceleration of the reaction between cyanoguanidine and substituted aniline (B41778) hydrochlorides under microwave irradiation, achieving reaction completion within 15 minutes with yields of 86–89%. nih.govbeilstein-journals.org

Further optimizations have involved replacing hydrochloric acid with other reagents like trimethylsilyl (B98337) chloride (TMSCl) to enhance the reactivity of cyanoguanidine. nih.govbeilstein-journals.org Using TMSCl in acetonitrile (B52724) with microwave irradiation at 150 °C, various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides have been prepared with yields up to 97%. nih.govbeilstein-journals.org This microwave-assisted approach has been successfully applied to the synthesis of a variety of biguanide derivatives, including those with potential anticancer properties. nih.govbeilstein-journals.orgresearchgate.net

Study Reactants Conditions Yield Reaction Time
Chen et al. Cyanoguanidine, Substituted Aniline HydrochloridesMicrowave irradiation86–89%15 minutes
Mayer et al. Cyanoguanidine, Amines, TMSClAcetonitrile, Microwave irradiation at 150 °CUp to 97%5-15 minutes
Zhou et al. Dicyandiamide, Pyrazole-containing amines, TMSClDry acetonitrile, Microwave irradiation (200–400 W) at 140 °C66–79%15 minutes

Derivatization Strategies for Biguanide Sulphate Analogs

The versatility of the biguanide scaffold allows for extensive derivatization to create analogs with tailored properties for various research applications.

Structural Modification for Enhanced Research Efficacy

Structural modifications of the biguanide backbone are a key strategy for developing new analogs with improved efficacy in various biological contexts. jneonatalsurg.comjneonatalsurg.com For instance, researchers have synthesized a series of biguanide derivatives by modifying the arylbiguanide scaffold to develop potent antitumor agents. researchgate.netdovepress.com These modifications can include the introduction of different substituents on the phenyl ring, which has been shown to significantly affect the biological activities of the compounds. dovepress.com

Another area of modification involves the introduction of sulfonamide groups to the biguanide structure. mdpi.com This has been explored to enhance properties such as anticoagulant activity. mdpi.com The synthesis of these derivatives often involves standard biguanide formation reactions followed by further chemical transformations to introduce the desired functional groups.

Synthesis of Hybrid Biguanide Conjugates

The synthesis of hybrid molecules that conjugate a biguanide moiety with another pharmacologically active scaffold is a growing area of research. This approach aims to create bifunctional molecules with novel or enhanced properties.

One example is the synthesis of sugar-biguanide hybrids. unl.pt These conjugates are typically formed by first synthesizing a biguanide derivative containing a reactive handle, which is then coupled to a modified sugar molecule. unl.pt The synthesis of the biguanide part can be achieved through the dicyanamide salt approach in an acidic medium. unl.pt

Another class of hybrid molecules involves the conjugation of biguanides with other heterocyclic systems, such as 1,3,5-triazines and coumarins. mdpi.com For example, 2,4-diaminotriazine derivatives can be prepared by the cyclocondensation of biguanides with ethyl cyanoacetate. mdpi.com These triazine derivatives can then be further reacted to form more complex hybrid structures. mdpi.com The development of AUTAC-Biguanide, a hybrid compound designed to target mitochondria, involves the conjugation of a biguanide building block with a guanine (B1146940) derivative. preprints.org

Optimization of Synthetic Conditions for Biguanide Sulphate Purity and Yield

Detailed research findings indicate that acidic conditions are fundamental for the synthesis of biguanides from cyanoguanidine and amines. scholaris.cacdnsciencepub.com The reaction requires an acidic medium to protonate the nitrile group in the cyanoguanidine, thereby activating it for the nucleophilic attack by the amine. cdnsciencepub.com An ideal pH of 2.6 has been identified for this reaction when using hydrochloric acid. scholaris.cacdnsciencepub.com While traditional proton sources like hydrochloric or sulfuric acid are effective, studies have shown that replacing them with other activating agents can enhance outcomes. scholaris.cacdnsciencepub.com For instance, the use of trimethylsilyl chloride (TMSCl) in microwave-assisted syntheses has been found to increase both the yield and purity of the resulting biguanide. scholaris.cacdnsciencepub.com

Lewis acids have also been employed to improve reaction efficiency. The use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst was shown to significantly increase the reactivity of cyanoguanidine, resulting in moderate to excellent yields ranging from 55% to 99%. scholaris.cacdnsciencepub.com However, this method's utility is somewhat limited as it is most effective for alkyl and aryl groups and may be hindered by other functional groups that can coordinate with the iron catalyst. scholaris.cacdnsciencepub.com

The solvent system and reactant concentration are also pivotal. The synthesis is amenable to a variety of solvents, including water, alcohols, toluene, 1,4-dioxane, and acetonitrile, with the choice impacting the reaction's success. scholaris.cacdnsciencepub.com In certain methodologies, the concentration of reactants has been identified as a critical factor; for example, a minimum concentration of 2 M was necessary to achieve high yields in the synthesis of alkylbiguanide dihydrochlorides. acs.orgnih.gov

The method of heating and the duration of the reaction present a clear trade-off between traditional and modern techniques. Classical reflux methods, often conducted in aqueous solutions, may require several hours to reach completion. scholaris.cacdnsciencepub.com For example, the synthesis of certain biguanide hydrochlorides in refluxing aqueous HCl required 12 hours. scholaris.cacdnsciencepub.com In contrast, microwave-assisted synthesis has emerged as a highly efficient alternative, drastically reducing reaction times to as little as 15 to 30 minutes while providing excellent yields, sometimes up to 97%. nih.govbeilstein-journals.org This rapid and efficient heating is tolerant of a wide range of functional groups. scholaris.cacdnsciencepub.com An alternative approach to shorten reaction times involves using higher boiling point solvents, such as 1-butanol, which allows for higher reaction temperatures under reflux conditions, reducing the time needed to around 6 hours. scholaris.cacdnsciencepub.com

The following tables present research findings on how different synthetic conditions affect the yield and provide a comparison of various methodologies.

Table 1: Impact of Reaction Parameters on the Synthesis of Biguanide Derivatives This interactive table summarizes research findings on how different catalysts, solvents, and conditions affect reaction time and yield.

Method Starting Materials Catalyst / Acid Solvent Temperature (°C) Time Yield (%) Reference
Classical Reflux Dicyandiamide + Ammonium Salt Sulfuric Acid Aqueous Reflux Several hours Moderate-High
Classical Reflux Amine + Cyanoguanidine Hydrochloric Acid (1 M) Aqueous Reflux 12 hours 51-84% scholaris.cacdnsciencepub.com
Classical Reflux Amine Hydrochloride + Cyanoguanidine None (Salt is reactant) 1-Butanol Reflux 6 hours Variable scholaris.cacdnsciencepub.com
Lewis Acid Catalysis Amine + Cyanoguanidine Iron(III) Chloride 1,4-Dioxane 100 °C 90 minutes Moderate-Excellent acs.orgnih.gov
Microwave Cyanoguanidine + Amine HCl Hydrochloric Acid Polar Aprotic Solvent N/A < 30 minutes 86-89%
Microwave Substituted Aniline + Cyanoguanidine Trimethylsilyl Chloride Acetonitrile 140-150 °C 15 minutes Up to 97% nih.govbeilstein-journals.org

Table 2: Comparative Analysis of Synthetic Methodologies for Biguanide Purity and Yield This interactive table compares classical and microwave-assisted synthesis methods for preparing biguanides.

Feature Classical Synthesis (Fusion/Reflux) Microwave-Assisted Synthesis
Principle Direct heating of reactants, often in a high-boiling solvent or neat. beilstein-journals.org Use of microwave irradiation for rapid, direct heating of polar molecules. scholaris.cacdnsciencepub.com
Starting Materials Cyanoguanidine and amine hydrochlorides or ammonium salts. beilstein-journals.org Cyanoguanidine/Dicyandiamide and a wide range of amines/amine salts. nih.govscholaris.cacdnsciencepub.combeilstein-journals.org
Reaction Time Long (typically several hours). beilstein-journals.org Very short (often under 30 minutes). nih.govbeilstein-journals.org
Yield Moderate to high, but can be variable. beilstein-journals.org Generally high to excellent (up to 97%). nih.govbeilstein-journals.org
Purity May require extensive purification to remove byproducts from prolonged heating. Often results in cleaner reactions and higher purity products. scholaris.cacdnsciencepub.com

| Key Advantage | Established, scalable, and does not require specialized equipment. | Exceptional speed, energy efficiency, and high yields. scholaris.cacdnsciencepub.com |

Advanced Analytical Characterization of Biguanide Sulphate in Research

Spectroscopic Techniques in Biguanide (B1667054) Sulphate Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of biguanide sulphate. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction (XRD) are routinely utilized for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. core.ac.uk Both ¹H (proton) and ¹³C NMR are instrumental in confirming the formation and purity of biguanide structures. The chemical shifts (δ), measured in parts per million (ppm), provide detailed information about the chemical environment of each nucleus. core.ac.uk

In ¹H NMR spectra of biguanide derivatives, guanidinium (B1211019) protons typically appear in the δ 6.8–7.2 ppm range. For instance, in a study of a Co(II) complex with N,N-dimethylbiguanide (a related compound), amine salt protons were observed at δ 7.207 ppm, while a signal at δ 6.788 ppm was assigned to C=NH. researchgate.net The solvent used for analysis can influence the exact chemical shifts; dimethyl sulfoxide (B87167) (DMSO-d6) is a common choice for these compounds. researchgate.netmdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. acs.org In a flavonoid-substituted biguanide, the iminic carbon (C=N) resonated at δ 162.5 ppm. mdpi.com The combination of ¹H and ¹³C NMR allows for the unambiguous assignment of the biguanide core structure. acs.org

Table 1: Representative NMR Data for Biguanide-Related Compounds

Compound/FragmentNucleusTypical Chemical Shift (δ, ppm)Reference
Guanidinium Protons¹H6.8 – 7.2
Amine Salt (in Co(II) complex)¹H~7.21 researchgate.net
C=NH (in Co(II) complex)¹H~6.79 researchgate.net
Iminic Carbon (C=N)¹³C~162.5 mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds in solution, based on the Beer-Lambert law. innovareacademics.in This method is simple, rapid, and cost-effective for routine analysis. ijper.org Biguanide compounds exhibit characteristic absorption in the UV region, which is utilized for their quantification. nih.gov

Research has shown that biguanide derivatives consistently show a maximum absorbance (λmax) in the range of 230-240 nm. For example, metformin (B114582) hydrochloride, a dimethylbiguanide, displays a λmax at approximately 234 nm in water. ijper.org Similarly, the polymer derivative poly(hexamethylene biguanide) (PHMB) has a λmax at 235 nm. researchgate.net This consistent absorption profile allows for the development of reliable quantitative assays for biguanides in bulk and pharmaceutical forms. ijper.orgnih.gov The technique is also sensitive enough to monitor the formation of biguanide-stabilized complexes, such as with silver nanoparticles, where a shift in the λmax indicates successful stabilization. aston.ac.uk

Table 2: UV-Vis Maximum Absorbance (λmax) of Biguanide Compounds

Compoundλmax (nm)Solvent/MediumReference
Metformin HCl234Water ijper.org
Metformin236Acetonitrile (B52724)/Phosphate (B84403) Buffer journalofappliedbioanalysis.com
Poly(hexamethylene biguanide) (PHMB)235Not specified researchgate.net
Metformin233Not specified derpharmachemica.com

X-ray Diffraction (XRD) is an essential technique for analyzing the solid-state structure of crystalline materials. spectroscopyonline.com In biguanide research, XRD is used to verify the salt form, determine the crystal structure, and understand the three-dimensional molecular organization. These studies reveal that biguanide salts often form layered structures featuring extensive hydrogen-bonded networks, which are critical to their physicochemical properties. researchgate.net

Single-crystal XRD analysis provides precise data on unit cell dimensions, space groups, and atomic arrangements. For example, studies on alkylbiguanide dihydrochlorides have shown they crystallize in the monoclinic system with space groups like P2₁/c or C2/c. nih.gov The analysis also revealed that the biguanide moiety is not planar, with a torsion angle of around 40° between the two guanidinium units. acs.org Powder XRD patterns serve as a fingerprint for a specific crystalline phase and are used to confirm the identity and purity of bulk samples. researchgate.netspectroscopyonline.com

Table 3: Crystallographic Data for Representative Biguanide Salts

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Alkylbiguanide DihydrochloridesMonoclinicP2₁/c or C2/cLipid bilayer-like organization; non-planar biguanide moiety acs.orgnih.gov
Biguanidium(1+) Oxalate HemihydrateTriclinicCrystal structure based on biguanidium(1+) pairs connected by N–H⋯N hydrogen bonds researchgate.net
Biguanidium(1+) Hydrogen Succinate (B1194679)TriclinicFormation of cationic and anionic layers interconnected by N–H⋯O hydrogen bonds researchgate.net

Chromatographic Methods for Biguanide Sulphate Analysis

Chromatographic techniques are paramount for separating complex mixtures and quantifying individual components. For biguanide sulphate analysis, High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative studies, while Mass Spectrometry (MS), often coupled with HPLC, provides comprehensive structural and metabolic information.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of biguanides and their derivatives in various samples. pensoft.net Reversed-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. journalofappliedbioanalysis.comresearchgate.net

Due to the polar and cationic nature of biguanides, ion-pairing agents are often added to the mobile phase to improve retention and peak shape on RP columns. Agents such as sodium dodecyl sulphate (SDS) or pentane (B18724) sulphonic acid are used to form a neutral ion pair with the positively charged biguanide, which can then be retained and separated effectively. journalofappliedbioanalysis.comajol.info A typical HPLC system for biguanide analysis consists of a C18 column, a mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent, and UV detection around 230-240 nm. journalofappliedbioanalysis.comresearchgate.net These methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control and quantitative analysis in research. journalofappliedbioanalysis.com

Table 4: Examples of HPLC Methods for Biguanide Analysis

AnalyteColumnMobile PhaseDetectionReference
MetforminInertsil C18 ODS (250 mm × 4.6 mm, 5μm)20mM KH₂PO₄: Acetonitrile (30:70 v/v), pH 3.5UV (Wavelength not specified) researchgate.net
MetforminRP-C18 (250×4.0 mm; 5 μm)Acetonitrile:10mM Sodium Phosphate Buffer (30:70 v/v) with 0.3% SDS, pH 6.0UV at 236 nm journalofappliedbioanalysis.com
Proguanil (B194036) & MetabolitesReverse Phase Ion PairingMobile phase with pentane sulphonic acid as ion-pairing agentUV (Wavelength not specified) ajol.info
Metformin HClNot specifiedMethanol or Ethanol used as sample solventUV and HPLC bioline.org.br

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. When coupled with liquid chromatography (LC-MS or UHPLC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex biological matrices like urine and plasma. frontiersin.orgmdpi.com

This technique is particularly valuable for metabolite profiling, which involves the comprehensive study of small molecules (metabolites) in a biological system. frontiersin.org Untargeted metabolomics workflows using ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) have been developed to profile sulfated metabolites. frontiersin.orgresearchgate.net In such studies, precursor ions are selected and fragmented (MS/MS), and the resulting fragmentation patterns are used to identify the structure of the metabolites. mdpi.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like biguanides and their metabolites. mdpi.com High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), provide accurate mass measurements, which are crucial for determining the elemental composition and confirming metabolite identity. mdpi.commdpi.com

Table 5: Mass Spectrometry Approaches in Biguanide-Related Research

TechniqueApplicationKey Findings/CapabilitiesReference
UHPLC-HRMS/MSUntargeted profiling of urinary sulfate (B86663) metabolitesIdentifies sulfated metabolites by studying fragmentation behavior. frontiersin.orgresearchgate.net
LC-MSMetabolomics analysis of serum after metformin administrationIdentified metabolic patterns and changes in endogenous metabolites. frontiersin.org
UHPLC-QTOF-MSMetabolite profiling in a mouse modelCombined with NMR, improved discrimination of metabolic disease development. mdpi.com
LC/ESI-QTOF-MS/MSStudying drug degradation productsIdentified degradation products of various antidiabetic drugs under stress conditions. mdpi.com

Purity Assessment and Byproduct Identification in Biguanide Sulphate Synthesis

The synthesis of biguanide sulphate, while appearing straightforward, can result in the formation of various impurities and byproducts that necessitate rigorous analytical characterization to ensure the quality and purity of the final product. The purity of biguanide sulphate is paramount, particularly in applications where it serves as a precursor for other compounds. Advanced analytical techniques are therefore essential for both quantifying the purity of the synthesized compound and for identifying and characterizing any byproducts formed during the manufacturing process.

Detailed Research Findings

Research into the synthesis of biguanide derivatives often highlights the importance of controlling reaction conditions to minimize the formation of impurities. The choice of starting materials, solvents, and reaction temperature can significantly influence the purity profile of the resulting biguanide sulphate.

Several analytical methodologies are employed to assess the purity of biguanide sulphate and identify potential byproducts. These techniques provide both qualitative and quantitative data, offering a comprehensive understanding of the synthesized material's composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of biguanide compounds. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often with UV detection around 230-236 nm, to separate and quantify biguanide sulphate from its impurities. The use of different mobile phases, such as mixtures of acetonitrile and phosphate buffers or ammonium (B1175870) formate, allows for the effective separation of the highly polar biguanide from less polar byproducts. In some cases, ion-pair chromatography has been used to enhance the retention and separation of biguanide and its metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable approach for analyzing highly polar compounds like biguanides.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides not only separation but also mass information, which is invaluable for the identification of unknown byproducts. High-resolution LC-MS can be used in both targeted and untargeted modes to profile impurities in metformin hydrochloride, a related biguanide, providing insights into potential byproducts in biguanide sulphate synthesis.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the primary biguanide sulphate product and any significant byproducts. These techniques confirm the presence of the characteristic biguanide structure and can reveal the presence of impurities through unexpected signals in the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups within the biguanide sulphate molecule, such as N-H and C=N bonds. Variations in the spectra can indicate the presence of byproducts with different functional groups.

Mass Spectrometry (MS): In conjunction with LC, mass spectrometry is crucial for determining the molecular weight of byproducts, aiding in their identification.

Other Techniques:

Elemental Analysis: This technique is used to verify the stoichiometric composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized biguanide sulphate, providing a fundamental measure of purity.

Differential Spectrophotometry: This method has also been explored for the determination of biguanide derivatives.

Common Byproducts and Impurities

The synthesis of biguanides can lead to the formation of several related substances as byproducts. While specific byproduct data for biguanide sulphate synthesis is not extensively detailed in publicly available literature, information from related biguanide compounds like proguanil and metformin can provide insights into potential impurities.

For instance, in the synthesis of proguanil, a biguanide derivative, identified impurities include cyanoguanidine derivatives and bis-biguanides. During the synthesis of metformin, a well-known biguanide, potential impurities that are monitored include melamine (B1676169) and cyanoguanidine. It is plausible that similar byproducts could arise during the synthesis of biguanide sulphate, depending on the specific reaction pathway and conditions.

One common reaction to produce biguanides involves the reaction of dicyandiamide (B1669379) with an appropriate amine salt. Incomplete reaction could leave unreacted dicyandiamide as an impurity. Side reactions could lead to the formation of triazine derivatives or other condensation products. Hydrolysis of the

Mechanistic Investigations of Biguanide Sulphate S Biological Actions

Elucidation of Cellular and Molecular Mechanisms

The biological actions of biguanide (B1667054) sulphate are multifaceted, stemming from its ability to interact with and modulate a variety of cellular and molecular pathways. Research has progressively unveiled a complex network of interactions, primarily originating from the compound's effects on cellular energy metabolism. These initial effects trigger a cascade of downstream signaling events that influence metabolic regulation, cell growth, and stress responses. The following sections detail the principal mechanistic pathways identified in the scientific literature.

Mitochondrial Complex I Inhibition and Energy Stress Pathways

A primary and widely accepted target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). nih.govfrontiersin.org This interaction is central to many of the compound's subsequent biological effects. Biguanides, which are positively charged at physiological pH, are driven to accumulate in the mitochondrial matrix by the mitochondrial membrane potential, sometimes reaching concentrations up to 1,000-fold higher than in the cytosol. nih.gov This accumulation facilitates their inhibitory action on Complex I.

The inhibition of Complex I disrupts the flow of electrons in the ETC, leading to decreased production of ATP from oxidative phosphorylation. nih.gov This creates a state of cellular energy stress, characterized by an increased AMP/ATP ratio. frontiersin.org Structural studies have revealed that biguanides bind within an amphipathic region of the quinone-binding channel of Complex I, thereby inhibiting ubiquinone reduction. nih.gov

Interestingly, research indicates that biguanides selectively inhibit the "de-active" conformational state of Complex I more potently than the "active" state. nih.gov The de-active state is promoted in the absence of substrates, and conditions such as cardiac ischemia can sensitize Complex I to biguanide-mediated inhibition. nih.gov This selective inhibition of the deactivated form of Complex I is a key determinant in the mechanism of action of biguanides. nih.gov By impeding the function of the rate-limiting step in the ETC, biguanides induce significant energy stress, which serves as a trigger for numerous downstream signaling pathways. nih.govnih.gov

Table 1: Research Findings on Biguanide Inhibition of Mitochondrial Complex I

FindingDescriptionSource(s)
Primary Target Mitochondrial Complex I is identified as a primary target of biguanides, leading to inhibition of cellular respiration and energy stress. nih.govfrontiersin.org
Selective Inhibition Biguanides selectively inhibit the de-active conformational state of Complex I, which is promoted under substrate-limiting conditions. nih.gov
Accumulation Mechanism The positive charge of biguanides drives their accumulation within the mitochondrial matrix in response to the membrane potential, increasing their local concentration. nih.gov
Structural Basis Biguanides bind to an amphipathic region in the quinone-binding channel and exert a localized chaotropic effect, displacing a key helix. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation and Metabolic Regulation

A critical consequence of the energy stress induced by mitochondrial Complex I inhibition is the robust activation of AMP-activated protein kinase (AMPK). frontiersin.orgmcgill.ca AMPK functions as a master sensor of cellular energy status. The biguanide-induced increase in the cellular AMP/ATP ratio leads to the allosteric activation and phosphorylation of AMPK, which in turn orchestrates a broad metabolic response to restore energy homeostasis. frontiersin.orgnih.gov

The activation of AMPK is considered a central mediator of many of the therapeutic effects of biguanides. frontiersin.orgnih.gov Studies have established a clear link between the mitochondrial inhibitory action of biguanides and the subsequent activation of AMPK. nih.gov Research has shown that only those biguanides that effectively inhibit mitochondrial respiration lead to the activation of AMPK and its downstream effector, acetyl-CoA carboxylase (ACC). nih.govvai.org Activated AMPK phosphorylates numerous downstream targets to shift cellular metabolism from energy-consuming (anabolic) processes to energy-producing (catabolic) processes. mcgill.ca This includes the inhibition of gluconeogenesis in the liver, a key aspect of the compound's metabolic regulatory function. frontiersin.org

Table 2: Evidence for AMPK Activation by Biguanides

ObservationExperimental ContextConclusionSource(s)
Increased Phosphorylation of AMPK and ACCMDBK cells treated with biguanides that inhibit mitochondrial respiration.AMPK activation is linked to the mitochondrial effects of biguanides. nih.govvai.org
Reversal of AMPK ActivationAddition of methyl succinate (B1194679) (a Complex II substrate) bypasses the Complex I blockade in MIN6 beta-cells.Establishes a direct mechanistic link between Complex I inhibition and AMPK activation. nih.gov
Central Role in Metabolic EffectsReview of multiple studies on antidiabetic and anticancer effects.AMPK activation is a master mediator of the therapeutic effects of biguanides. frontiersin.org
Dose-Dependent ActivationLow concentrations of biguanides in triple-negative breast cancer (TNBC) cells.Even at low doses, biguanides can effectively activate the AMPK-ACC pathway. nih.gov

Lysosomal Pathway Involvement in Biguanide Activity

Beyond the direct impact on mitochondria, recent evidence has uncovered a distinct, lysosome-centric mechanism for biguanide-induced AMPK activation. mdpi.com This pathway operates in parallel to the canonical energy stress model. It has been demonstrated that the biguanide metformin (B114582) can initiate AMPK activation via a signaling complex on the lysosomal surface. mdpi.com

In this mechanism, metformin binds to presenilin enhancer 2 (PEN2), a component of the γ-secretase complex located on the lysosome. mdpi.com The resulting metformin-PEN2 complex then interacts with a subunit of the lysosomal proton pump, v-ATPase. This interaction facilitates the recruitment of the AXIN/LKB1 complex to the lysosome, where LKB1, a primary upstream kinase of AMPK, phosphorylates and activates AMPK. mdpi.com This discovery highlights the lysosome not just as a catabolic organelle but as a crucial signaling hub that can be directly modulated by biguanides to influence cellular energy sensing. frontiersin.orgmdpi.com

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (mGPD)

Another identified mitochondrial target for biguanides is mitochondrial glycerophosphate dehydrogenase (mGPD). mdpi.comfrontiersin.org This enzyme is a key component of the glycerophosphate shuttle, which transfers reducing equivalents from cytosolic NADH to the mitochondrial ETC. researchgate.net Inhibition of mGPD disrupts this shuttle, leading to an altered hepatocellular redox state (increased cytosolic NADH/NAD+ ratio and decreased mitochondrial ratio). mdpi.com

This redox shift is proposed to be a primary mechanism by which biguanides inhibit hepatic gluconeogenesis, particularly from substrates like lactate (B86563) and glycerol (B35011). frontiersin.orgmdpi.com Research has shown that biguanides can act as non-competitive inhibitors of both rat and human mGPD. mdpi.com However, this mechanism is a subject of debate. Some studies have raised concerns about the physiological relevance of this inhibition, noting that mGPD levels are very low in the liver compared to other tissues. nih.gov Furthermore, conflicting research has reported a failure to detect mGPD inhibition by metformin in assays using liver cell homogenates or mitochondria, suggesting that this may not be a universal mechanism of action. nih.gov

Table 3: Conflicting Research Findings on Biguanide Inhibition of mGPD

Study ConclusionKey EvidenceSource(s)
Biguanides Inhibit mGPD Demonstrated non-competitive inhibition of rat and human mGPD; altered redox state and reduced gluconeogenesis from glycerol and lactate. frontiersin.orgmdpi.com
Biguanides Do Not Inhibit mGPD Failure to detect inhibition in four different enzyme assays using insulin (B600854) and liver cell homogenates/mitochondria; questions physiological relevance due to low hepatic mGPD levels. nih.gov

Modulation of Specific Cellular Targets (e.g., HIF-1, UPR, mTOR, NFkB, DICER, cMyc, Gli1, Rag GTPases)

The activation of central energy sensors like AMPK initiates a cascade of downstream signaling events, leading to the modulation of numerous specific cellular targets that control processes such as protein synthesis, stress response, gene expression, and cell proliferation.

HIF-1: Biguanides can inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that allows cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. nih.gov This inhibition can occur through AMPK-dependent mechanisms and contributes to the anti-angiogenic and anti-proliferative effects of the compounds. nih.gov

UPR: Under conditions of glucose deprivation, biguanides have been shown to disrupt the Unfolded Protein Response (UPR). nih.gov The UPR is a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. aacrjournals.org Biguanides can inhibit the production of key UPR transcription activators such as ATF4 and XBP1, preventing cells from adapting to the stress and leading to cell death. nih.govyoutube.com

mTOR: A major downstream target of AMPK is the mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. methodist.edu By activating AMPK, biguanides lead to the inhibition of mTOR Complex 1 (mTORC1), thereby suppressing protein synthesis and cellular proliferation.

NF-κB: Biguanides can inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. nih.gov This effect has been attributed to the prevention of NF-κB's translocation to the nucleus and may occur independently of AMPK. nih.gov Dysregulation of the NF-κB pathway has been associated with resistance to metformin in some contexts.

DICER: The microRNA-processing enzyme DICER1 has been identified as a target of biguanides. Metformin treatment increases DICER1 levels through a post-transcriptional mechanism that involves disrupting the binding of the decay-promoting RNA-binding protein AUF1 to DICER1 mRNA. This modulation of DICER1 can alter the expression of numerous microRNAs, influencing processes like cellular senescence.

cMyc: The expression and activity of the c-Myc oncogene can be suppressed by biguanides. nih.gov Metformin has been shown to decrease c-Myc protein levels, partly through proteasome-mediated degradation, in an AMPK-dependent manner. nih.gov Conversely, overexpression of c-Myc has been found to sensitize cancer cells to the antiproliferative effects of metformin. frontiersin.org

Gli1: Biguanides can modulate the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. Metformin has been shown to inhibit this pathway by decreasing the expression of key components, including the transcription factor Gli1. mdpi.com This inhibitory effect is dependent on AMPK activation. mdpi.com However, in certain cellular contexts, such as in vascular endothelial cells under hyperoxic conditions, metformin has been reported to upregulate Gli1 expression. vai.org

Rag GTPases: Biguanides can inhibit mTORC1 signaling through a mechanism that is dependent on the Rag GTPases but can be independent of AMPK. nih.govnih.gov The Rag GTPases are crucial for sensing amino acids and recruiting mTORC1 to the lysosomal surface for its activation. Biguanides interfere with this process, providing an alternative route to mTORC1 inhibition that bypasses the canonical AMPK-TSC2 axis. nih.gov

Interaction with Ion Channels (e.g., Chloride Intracellular Channel 1 - CLIC1)

In addition to mitochondrial targets, biguanides have been shown to interact directly with ion channels. A significant finding is the identification of the Chloride Intracellular Channel 1 (CLIC1) as a target. Inhibition of CLIC1 activity has been described as a class-effect for biguanides and is a key event in their antiproliferative effects in certain cancer cells, such as glioblastoma stem cells (GSCs).

CLIC1 activity is involved in regulating cell proliferation. Various biguanides, including phenformin (B89758) and novel synthetic derivatives, have been shown to inhibit CLIC1-mediated ion currents. This inhibition impairs GSC viability, invasiveness, and self-renewal at concentrations significantly lower than those required for some other metformin-mediated effects, highlighting CLIC1 as a potent and specific target. This interaction represents a non-mitochondrial mechanism that contributes to the biological actions of biguanide sulphate.

Table 4: Antiproliferative Potency of Biguanides in Glioblastoma Stem Cells (GSCs) via CLIC1 Inhibition

CompoundTypeIC50 for GSC Proliferation (mM)Effect on CLIC1 CurrentSource(s)
MetforminAntidiabetic Drug9.4Inhibitory
PhenforminAntidiabetic Drug (withdrawn)0.054 - 0.53Inhibitory
MoroxydineAntiviral Agent0.054 - 0.53Inhibitory
Proguanil (B194036)Antimalarial Drug0.054 - 0.53Ineffective
Cycloguanil (B1669406)Antimalarial Drug (active form of Proguanil)0.054 - 0.53Inhibitory
Q48 / Q54Novel Biguanide DerivativesHigher potency than metforminBlocker

Folate Pathway Mimicry and Dihydrofolate Reductase (DHFR) Inhibition

Biguanides can interfere with folate metabolism, a critical pathway for the synthesis of nucleotides and amino acids, essential for cell proliferation. nih.govwikipedia.org This interference can occur through the inhibition of key enzymes, most notably dihydrofolate reductase (DHFR). patsnap.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon donor for numerous biosynthetic reactions. nih.govpatsnap.compatsnap.com By inhibiting DHFR, biguanides can deplete the cellular pool of THF, thereby disrupting DNA synthesis and cell division. patsnap.compatsnap.com

The interaction of biguanides with DHFR can be considered a form of molecular mimicry. Although not direct structural analogues of the natural substrate, dihydrofolate, the chemical architecture of certain biguanides allows them to bind to the active site of the DHFR enzyme. wikipedia.org This binding prevents the catalytic conversion of DHF to THF, leading to a cascade of downstream effects that ultimately hinder cellular replication. patsnap.com

Research has demonstrated that various biguanide derivatives possess the capacity to inhibit DHFR from different organisms, including opportunistic microorganisms. nih.gov For instance, a study involving the synthesis and evaluation of twenty-one biguanide and dihydrotriazine derivatives revealed their potential as inhibitors of DHFR from Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov Furthermore, the well-established antimalarial biguanide, proguanil, functions as a prodrug that is metabolized to cycloguanil, a potent inhibitor of plasmodial DHFR. wikipedia.org More recent studies have also identified DHFR as a molecular target for metformin, suggesting that its anticancer effects may be partly mediated through the inhibition of this enzyme, thereby sensitizing cancer cells to traditional chemotherapeutics like methotrexate. nih.gov

Comparative Mechanistic Studies with Related Biguanide Compounds

The biguanide class of drugs includes several compounds with distinct pharmacological profiles and primary mechanisms of action. A comparative analysis of these compounds reveals both shared and unique biological activities. The most prominent members for this comparison are metformin, phenformin, buformin (B1668040), and the antimalarial proguanil.

While all biguanides share a common chemical scaffold, their potencies and primary targets can differ significantly. nih.gov Phenformin and buformin, for instance, are more potent inhibitors of mitochondrial complex I than metformin. nih.gov This enhanced potency is linked to their greater hydrophobicity, which facilitates their accumulation within the mitochondria. nih.gov However, this increased potency is also associated with a higher risk of lactic acidosis, which led to the withdrawal of phenformin and buformin from the market in many countries. drugbank.com

Proguanil presents a different mechanistic paradigm within the biguanide family. Its primary role is that of a prodrug, with its antimalarial activity being largely attributed to its active metabolite, cycloguanil. wikipedia.org Cycloguanil is a selective inhibitor of the DHFR enzyme in malaria parasites. wikipedia.org This contrasts with the primary antidiabetic mechanism of metformin, which is centered on the inhibition of hepatic gluconeogenesis and improvement of insulin sensitivity, largely through its effects on mitochondrial respiration and cellular redox state. clevelandclinic.orgnih.gov

The following interactive table provides a comparative overview of the mechanistic features of these related biguanide compounds.

FeatureMetforminPhenforminBuforminProguanil/Cycloguanil
Primary Use AntidiabeticAntidiabetic (largely withdrawn)Antidiabetic (largely withdrawn)Antimalarial
Primary Mechanism Inhibition of mitochondrial complex I and glycerophosphate dehydrogenase, reduction of hepatic gluconeogenesisPotent inhibition of mitochondrial complex IInhibition of mitochondrial complex IInhibition of dihydrofolate reductase (DHFR) by its metabolite, cycloguanil
Relative Potency (Mitochondrial Inhibition) LowerHighHighNot its primary mechanism
DHFR Inhibition Demonstrated to inhibit DHFR, sensitizing cancer cells to methotrexateLess characterized for direct DHFR inhibitionLess characterized for direct DHFR inhibitionPrimary mechanism of active metabolite

Redox State Alterations and Metabolic Pathway Perturbations in Biological Systems

A cardinal feature of the biological action of several biguanides, particularly metformin and phenformin, is their ability to induce significant alterations in the cellular redox state and perturb key metabolic pathways. diabetesjournals.orgacu.edu.aunih.gov These effects are largely a consequence of their inhibitory action on the mitochondrial respiratory chain, specifically complex I. nih.govnih.gov

Inhibition of complex I by biguanides disrupts the flow of electrons, leading to a decrease in ATP synthesis and an accumulation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov This shift in the mitochondrial NADH/NAD+ ratio has profound effects on the cytosolic redox state, which is reflected in an increased lactate to pyruvate (B1213749) ratio. diabetesjournals.orgacu.edu.au Studies have shown that metformin treatment leads to a significant increase in the intracellular lactate:pyruvate ratio in both heart and liver tissues, indicative of a shift towards a more reduced cytosolic environment. diabetesjournals.org This alteration of the redox state is a key component of metformin's mechanism for inhibiting hepatic gluconeogenesis, as the conversion of lactate to pyruvate is a critical step in this pathway. acu.edu.au

The metabolic perturbations induced by biguanides extend beyond the inhibition of gluconeogenesis. Research has shown that both metformin and phenformin can lead to a depletion of tricarboxylic acid (TCA) cycle intermediates. nih.gov This is a direct consequence of the reduced flux through the electron transport chain and the altered redox balance. Furthermore, at higher concentrations, metformin can shift the cellular bioenergetic phenotype from aerobic respiration towards glycolysis. nih.gov

The following interactive table summarizes the key redox and metabolic perturbations observed with biguanide treatment, primarily focusing on the effects of metformin.

ParameterEffect of Biguanide TreatmentUnderlying Mechanism
Mitochondrial Respiration Inhibition of Complex IDirect binding and interference with electron transport
Cellular ATP Levels DecreaseReduced oxidative phosphorylation
NADH/NAD+ Ratio IncreaseAccumulation of NADH due to Complex I inhibition
Lactate/Pyruvate Ratio IncreaseShift in cytosolic redox state favoring lactate production
Hepatic Gluconeogenesis InhibitionReduced conversion of lactate to pyruvate and other downstream effects of altered redox state
TCA Cycle Intermediates DepletionReduced metabolic flux due to mitochondrial inhibition

Biological and Therapeutic Research Applications of Biguanide Sulphate

Antidiabetic Research Perspectives

Biguanide (B1667054) sulphate, widely recognized in its metformin (B114582) salt form, is a cornerstone of research in type 2 diabetes management. Its therapeutic effects are primarily attributed to its antihyperglycemic properties, which stem from its influence on various metabolic pathways without causing hypoglycemia. manuscriptscientific.comnih.gov Research has demonstrated its efficacy in reducing key indicators of poor glycemic control, with studies showing a reduction in fasting plasma glucose (FPG) by 2-4 mmol/l and HbA1c by 1-2 percent. manuscriptscientific.com

A primary mechanism of biguanide sulphate is the reduction of hepatic glucose production. manuscriptscientific.comnih.govtaylorandfrancis.comresearchgate.net It specifically inhibits gluconeogenesis, the process where the liver generates glucose from non-carbohydrate sources. nih.govtaylorandfrancis.comapollo247.com This action is largely mediated through the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. researchgate.netapollo247.com Activated AMPK helps to suppress the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby decreasing the liver's output of glucose. jofem.org

Concurrently, biguanides enhance insulin (B600854) sensitivity in peripheral tissues like skeletal muscle and the liver. researchgate.netclevelandclinic.orgscirp.orgnih.gov By improving the body's response to insulin, they facilitate more efficient glucose utilization. researchgate.netapollo247.com This enhanced sensitivity helps to lower both fasting plasma sugar and insulin concentrations. manuscriptscientific.com

Biguanide sulphate has been shown to increase the uptake and utilization of glucose in peripheral tissues, which is a critical aspect of its antidiabetic effect. manuscriptscientific.comtaylorandfrancis.comjofem.org This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, which facilitates the transport of glucose into cells. researchgate.net In vitro studies using human lymphocytes have demonstrated that biguanides directly stimulate glucose consumption and the uptake of 2-deoxy-D-glucose, increasing the maximum velocity (Vmax) of this transport process. nih.gov

Beyond glucose metabolism, research highlights the positive impact of biguanides on lipid profiles. Studies have shown they can lead to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol levels. This effect is beneficial as it addresses the dyslipidemia often associated with type 2 diabetes.

The therapeutic research applications of biguanide sulphate extend to metabolic disorders frequently associated with insulin resistance.

Polycystic Ovary Syndrome (PCOS): PCOS is an endocrine disorder often characterized by insulin resistance and hyperandrogenism. scirp.org Research has shown that biguanide therapy can improve menstrual cyclicity, enhance ovulation, and decrease circulating androgen levels in women with PCOS. mdpi.comresearchgate.net The mechanism involves reducing insulin levels, which in turn decreases luteinizing hormone and androgen levels, helping to regulate the menstrual cycle. clevelandclinic.org A clinical trial comparing a biguanide (metformin) with a statin (simvastatin) in 400 women with PCOS found that the biguanide group showed significant improvements in fasting blood sugar and serum insulin levels. scialert.net

Cardiovascular Diseases: Research suggests that treatment with biguanides may reduce the risk of cardiovascular disease (CVD) in patients with type 2 diabetes. nih.govclevelandclinic.org A study based on a Japanese hospital database concluded that initial and baseline treatment with a biguanide significantly lowered the risk of CVD compared to treatment with a sulfonylurea, an effect that was independent of the glucose-lowering action. nih.gov

Interactive Table: Biguanide (Metformin) in PCOS Clinical Research Click on the headers to sort the data.

Study FocusPatient GroupKey FindingsReference
Comparison with Statin400 women with PCOSBiguanide group had significantly better improvements in fasting blood sugar and serum insulin levels compared to the statin group. scialert.net
General EfficacyWomen with PCOSLinked to improved ovulation, decreased circulating androgens, and enhanced menstrual cyclicity. mdpi.com
Mechanism of ActionWomen with PCOSDecreases insulin levels, which then leads to a decrease in luteinizing hormone and androgen levels, helping to regulate the menstrual cycle. clevelandclinic.org
Long-term TreatmentNon-diabetic women with PCOSLong-term treatment can increase ovulation, improve the menstrual cycle, and reduce androgen levels. researchgate.net

Anticancer Research and Oncology Applications

In recent years, biguanides have garnered significant interest for their potential antineoplastic activities. researchgate.netnih.gov The proposed anticancer mechanisms are broadly categorized as either direct effects on cancer cells or indirect systemic effects that create an environment less conducive to tumor growth. researchgate.netnih.govmcgill.ca

Preclinical research has demonstrated that biguanides can exert direct cytotoxic effects on various cancer cells. nih.gov These compounds have shown efficacy in inhibiting the proliferation of diverse cancer cell lines, including those from pancreatic, glioma, and prostate cancers. mdpi.comdovepress.comresearchgate.net

A key mechanism for these direct effects is the induction of energetic stress. nih.gov Similar to their antidiabetic action, biguanides inhibit mitochondrial complex I, leading to reduced ATP synthesis and activation of the AMPK pathway. mdpi.comdovepress.com Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. researchgate.netaacrjournals.org This inhibition can halt cancer cell proliferation and, in some cases, induce apoptosis (programmed cell death). dovepress.comresearchgate.net For example, in vitro studies on LN229 glioma cells showed that both phenformin (B89758) and metformin could significantly inhibit cell growth, promote cell death, and disturb the cell cycle. dovepress.com Similarly, a novel biguanide derivative, IM176, was found to reduce the viability of prostate cancer cell lines at lower concentrations than metformin or phenformin. researchgate.net

Biguanides may also combat cancer through indirect mechanisms by altering the host's systemic environment. researchgate.netnih.gov A primary indirect effect is the reduction of circulating insulin levels, a common consequence of improved insulin sensitivity. mcgill.ca Since hyperinsulinemia can promote tumor growth by activating the insulin/IGF-1 signaling pathway, which in turn stimulates the pro-proliferative PI3K-mTOR pathway, lowering systemic insulin can be an effective anticancer strategy. mcgill.ca

These systemic actions create a metabolic environment that is less favorable for tumorigenesis and cancer progression. researchgate.net The modulation of systemic mediators, including insulin and potentially inflammatory cytokines, is an important area of ongoing research to determine the magnitude of therapeutic benefit that can be achieved through these indirect actions. researchgate.netnih.gov

Interactive Table: Direct Anticancer Effects of Biguanides in Preclinical Models Click on the headers to sort the data.

Cancer ModelBiguanide StudiedObserved EffectsKey Pathway ImplicatedReference
Pancreatic Cancer Cells (KP4)Biguanide-PROTACsInhibited cell proliferation; induced AMPK phosphorylation.AMPK mdpi.com
Glioma Cells (LN229)Phenformin, MetforminInhibited cell growth and migration; promoted cell death; disturbed cell cycle.AMPK-mTOR dovepress.com
Prostate Cancer Cells (LNCaP, 22Rv1)IM176 (novel biguanide)Reduced cell viability; inhibited mTOR; inhibited androgen receptor expression; induced apoptosis.AMPK-mTOR, Androgen Receptor Signaling researchgate.net
Breast CancerMetforminReduced tumor cell proliferation.Insulin-mediated pathways, PI3K aacrjournals.org

Research into Selective Cytotoxicity in Cancer Cells

Biguanide derivatives have been a focal point of research for their selective cytotoxic effects on cancer cells, particularly under the stressful conditions of the tumor microenvironment (TME), such as glucose deprivation and hypoxia. dovepress.com The rationale behind this selective targeting lies in the altered metabolism of cancer cells, which often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect) and become particularly vulnerable to disruptions in energy production.

Studies have shown that certain biguanide analogues exhibit more potent selective cytotoxicity under glucose-deprived conditions than the well-known biguanide, phenformin. dovepress.com This selective action is crucial as it promises to target cancer cells while sparing normal, healthy cells, a primary goal in cancer therapy. The cationic nature of biguanidium salts is thought to contribute to their selective accumulation in the mitochondria of cancer cells, leading to the inhibition of oxidative phosphorylation (OXPHOS) and the activation of the AMP-activated protein kinase (AMPK) pathway. biorxiv.orgmdpi.com This disruption of cellular energy metabolism is a key mechanism behind their anticancer effects. immunomet.com

Research has identified specific structural modifications to the biguanide scaffold that enhance this selective cytotoxicity. For instance, the introduction of certain substituents, like o-methyl or o-chlorophenyl groups, on the arylmethylbiguanide structure has resulted in compounds with significantly improved inhibitory effects on adaptive responses to hypoxia (HIF-1 activation) and glucose deprivation (UPR activation) in cancer cells. dovepress.com These findings underscore the potential for developing novel biguanide-based anticancer agents that specifically exploit the metabolic vulnerabilities of tumors. dovepress.commcgill.ca

Table 1: Effects of Biguanide Derivatives on Cancer Cell Viability

Compound/DerivativeCancer Cell LineKey Findings
o-methylphenyl analog (Compound 7) HT29 (Colon Cancer)Showed more potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation compared to phenformin. dovepress.com
o-chlorophenyl analog (Compound 12) HT29 (Colon Cancer)Demonstrated considerably more potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation compared to phenformin. dovepress.com
Phenformin (Compound 1) HT29 (Colon Cancer)Suppressed glucose deprivation-induced GRP78 promoter activity and showed selective cytotoxicity during glucose deprivation. dovepress.com
Guanidine (B92328) analog (Compound 2) HT29 (Colon Cancer)Had activities comparable with phenformin in inhibiting HIF-1 and UPR activation and selective cytotoxicity. dovepress.com

This table is interactive. You can sort and filter the data.

Combination Therapies with Chemotherapeutic Agents

The concept of combination therapy, where two or more therapeutic agents are used together, is a cornerstone of modern cancer treatment. oncotarget.com This approach aims to enhance efficacy, overcome drug resistance, and reduce side effects by targeting multiple pathways involved in tumor growth and survival. oncotarget.com Biguanide sulphates are being investigated as valuable components of such combination strategies.

The rationale for combining biguanides with conventional chemotherapeutic agents stems from their distinct but complementary mechanisms of action. Biguanides induce energetic stress in cancer cells by inhibiting mitochondrial respiration. immunomet.com This can sensitize cancer cells to the cytotoxic effects of other drugs. For example, combining a biguanide with a VEGF inhibitor has shown greater anti-neoplastic activity than either agent alone in preclinical models. immunomet.com This is because the biguanide-induced energetic stress can trigger an adaptive response in cancer cells to stimulate new blood vessel formation, which can be counteracted by the anti-VEGF therapy. immunomet.com

Furthermore, the ability of biguanides to modulate key signaling pathways, such as the mTOR pathway via AMPK activation, presents opportunities for synergistic combinations with mTOR inhibitors. immunomet.com While it might seem redundant to target the same pathway with two different agents, the combination can be viewed as adding energetic stress (from the biguanide) to the direct inhibition of mTOR, potentially leading to a more profound anti-cancer effect. immunomet.com The use of biguanides in combination therapies is a promising strategy to enhance the effectiveness of existing cancer treatments. oncotarget.com

Anti-angiogenic Effects in Cancer Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. embopress.org Targeting angiogenesis has become a significant strategy in cancer therapy. mdpi.comresearchgate.net Research has demonstrated that biguanide derivatives possess significant anti-angiogenic properties. dovepress.com

The anti-angiogenic effects of biguanides are linked to their ability to inhibit key signaling pathways involved in blood vessel formation. Studies have shown that certain biguanide analogues can suppress the secretion of vascular endothelial growth factor (VEGF-A), a potent pro-angiogenic factor, from cancer cells under hypoxic conditions. dovepress.com This inhibition of VEGF-A secretion directly hinders the stimulation of new blood vessel growth.

Preclinical studies, such as the chick chorioallantoic membrane (CAM) assay, have provided direct evidence of the anti-angiogenic activity of biguanide derivatives. dovepress.com In these assays, compounds like the o-methylphenyl and o-chlorophenyl analogs of phenformin have shown potent anti-angiogenic activity at low doses. dovepress.com The mechanism is thought to be at least partially dependent on the activation of AMPK, which can lead to the inhibition of endothelial cell migration and VEGF expression. dovepress.com By cutting off the tumor's blood supply, these anti-angiogenic effects can starve the tumor of essential nutrients and oxygen, thereby inhibiting its growth and spread. immunomet.com

Table 2: Anti-angiogenic Activity of Biguanide Derivatives in the CAM Assay

CompoundDose (µg/CAM)Outcome
Phenformin (1) 5Substantial inhibition of angiogenesis. dovepress.com
Compound 2 5Substantial inhibition of angiogenesis. dovepress.com
Compound 7 2More potent anti-angiogenic activity. dovepress.com
Compound 12 2More potent anti-angiogenic activity. dovepress.com

This table is interactive. You can sort and filter the data.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Biguanide compounds, including biguanide sulphate derivatives, are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against bacteria, fungi, and some viruses. activheal.comwikipedia.org This wide range of activity has led to their use in various applications, from disinfectants and antiseptics to potential therapeutic agents. activheal.comatamanchemicals.com

The development of antimicrobial resistance is a major global health concern, necessitating the discovery of new and effective antimicrobial agents. activheal.comwho.int Biguanides, with their unique mechanisms of action, represent a promising area of research in combating resistant pathogens. acs.orgnih.gov

Membrane Disruption Mechanisms

A primary mechanism by which biguanides exert their antimicrobial effect is through the disruption of microbial cell membranes. atamanchemicals.comfrontiersin.orgnih.gov The biguanide moiety is typically cationic at physiological pH, allowing for strong electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.govbiorxiv.orgnih.gov

While membrane disruption is a key mechanism, some studies suggest that biguanides may also have intracellular targets. activheal.comnih.gov It has been proposed that after entering the cell, these compounds can bind to and condense bacterial DNA, thereby interfering with DNA replication and other essential cellular processes. activheal.comnih.govnih.gov

Efficacy Against Specific Pathogens

Biguanide compounds have demonstrated efficacy against a wide array of specific pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.

Antibacterial Activity: Polyhexamethylene biguanide (PHMB), a well-studied biguanide polymer, is effective against a range of bacteria, including:

Pseudomonas aeruginosa atamanchemicals.comnih.gov

Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA) atamanchemicals.comacs.orgnih.gov

Escherichia coli atamanchemicals.comnih.gov

Klebsiella pneumoniae atamanchemicals.comnih.gov

Vancomycin-resistant enterococci (VRE) atamanchemicals.com

Novel organoiridium(III) complexes containing biguanide ligands have shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the nanomolar range for some strains. acs.orgnih.gov These complexes were particularly effective against Streptococcus pyogenes and Staphylococcus epidermidis. acs.org

Antifungal Activity: Biguanides also exhibit significant antifungal properties. PHMB is effective against fungi such as Candida albicans and Aspergillus brasiliensis. atamanchemicals.com The aforementioned organoiridium(III) biguanide complexes have also demonstrated high antifungal potency against Candida albicans and Cryptococcus neoformans, again with MICs in the nanomolar range. acs.orgnih.gov

Table 3: Antimicrobial Spectrum of Biguanide Compounds

Compound/ClassPathogenTypeKey Finding
Polyhexamethylene biguanide (PHMB) Pseudomonas aeruginosaBacteriumEffective against this pathogen. atamanchemicals.comnih.gov
Polyhexamethylene biguanide (PHMB) Staphylococcus aureus (including MRSA)BacteriumEffective against both susceptible and resistant strains. atamanchemicals.comnih.gov
Polyhexamethylene biguanide (PHMB) Escherichia coliBacteriumDemonstrates efficacy. atamanchemicals.comnih.gov
Polyhexamethylene biguanide (PHMB) Candida albicansFungusShows antifungal activity. atamanchemicals.com
Organoiridium(III) Biguanide Complexes Streptococcus pyogenesBacteriumPotent inhibitory and bactericidal activity. acs.org
Organoiridium(III) Biguanide Complexes Cryptococcus neoformansFungusHigh antifungal potency. acs.orgnih.gov

This table is interactive. You can sort and filter the data.

Antimalarial Research

The biguanide class of compounds has a historical and ongoing role in antimalarial research and therapy. researchgate.netslideshare.net Proguanil (B194036) (also known as chloroguanide) is a synthetic biguanide derivative that was developed in 1945 and has been used for both the treatment and prevention of malaria. wikipedia.org

Proguanil itself is a prodrug that is converted in the body to its active metabolite, cycloguanil (B1669406). slideshare.netwikipedia.org The primary mechanism of action of cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. wikipedia.org This enzyme is crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell multiplication. By inhibiting DHFR, cycloguanil effectively halts the parasite's replication.

Proguanil is particularly effective against the primary tissue stages of Plasmodium falciparum, P. vivax, and P. ovale. wikipedia.org However, it has limited activity against the blood stages of the parasite and is therefore not typically recommended as a monotherapy for acute malaria infections. wikipedia.org It is often used in combination with other antimalarial drugs, such as atovaquone, to enhance efficacy and reduce the risk of drug resistance.

Research has also explored the metal-interactive properties of biguanides in their antimalarial action. nih.gov Some studies suggest that biguanides can form complexes with metal ions like zinc, copper, and iron, and that these complexes can inhibit cysteine proteases in Plasmodium falciparum, such as falcipain-2. researchgate.netnih.gov This represents an alternative or additional mechanism of action to their DHFR inhibitory effects. nih.gov

Other Emerging Biological Activities

Beyond their well-established roles, biguanides are being investigated for a variety of other potential therapeutic benefits. These emerging areas of research are shedding light on the multifaceted nature of this class of compounds.

The anti-inflammatory properties of biguanides, particularly metformin, are a significant area of ongoing research. Chronic inflammation is a known contributor to a wide range of diseases, and the ability of biguanides to modulate inflammatory pathways is of considerable interest. nih.gov

Research has shown that biguanides can suppress inflammatory responses through various mechanisms. One of the key mechanisms is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govbioscientifica.com This pathway is crucial in the production of pro-inflammatory cytokines. Metformin has been shown to inhibit NF-κB activation through both AMP-activated protein kinase (AMPK)-dependent and independent pathways. nih.gov In vascular tissue and hepatocytes, metformin has been found to inhibit NF-κB signaling. nih.gov

In animal models, metformin has been observed to reduce the levels of common inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). bioscientifica.com It has also been shown to counteract macrophage infiltration and promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype. dovepress.comnih.gov Furthermore, studies in non-diabetic individuals have indicated that metformin can suppress several inflammatory cytokines in human plasma. nih.gov

Table 1: Research Findings on the Anti-inflammatory Effects of Biguanides

Compound/Class Research Model Key Findings Citations
Biguanides (Metformin) Human vascular smooth muscle cells Activation of AMPK to inhibit NF-κB via the PI3K-Akt pathway. frontiersin.org
Biguanides (Metformin) Macrophages Reduction in the production of NO, prostaglandin (B15479496) E2, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through inhibition of NF-κB activation. frontiersin.org
Biguanides (Metformin) Mouse model of olanzapine-induced insulin resistance Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) and counteracted macrophage infiltration and M1 polarization. bioscientifica.com
Biguanides (Metformin) Obese high fat-fed mice Clear shift in macrophage polarization from M1 to M2. dovepress.com
Biguanides (Metformin) Human umbilical vein endothelial cells Inhibition of TNF-α and subsequent NF-κB activation. bioscientifica.com
Biguanides (Metformin) Non-diabetic heart failure patients Significant improvement in the fasting insulin resistance index and reduction in weight. nih.gov

Atherosclerosis, the hardening and narrowing of arteries, is a major underlying cause of cardiovascular disease. Research suggests that biguanides may have a protective role against the development and progression of atherosclerosis. nih.gov These effects appear to extend beyond glycemic control. imperial.ac.uk

In animal studies, metformin has been shown to directly suppress the development of atherosclerotic plaques in normoglycemic mice. imperial.ac.uk This effect is thought to be mediated by the activation of AMPK in leukocytes, leading to an anti-inflammatory response. imperial.ac.uk Specifically, the anti-inflammatory effect was mediated by Activating Transcription Factor 1 (ATF1), which induced key atheroprotective genes. imperial.ac.uk

Furthermore, metformin has been found to attenuate atherogenesis and lead to a more stable plaque phenotype in non-diabetic subjects. nih.gov It has been observed to reduce the amount of macrophages within plaques while increasing the content of vascular smooth muscle cells and collagen, which contributes to plaque stability. nih.gov Some studies also suggest that metformin can improve endothelial function and reduce the inflammatory response within the vascular wall, both of which are critical in preventing the formation of atherosclerotic thrombi. nih.gov In non-diabetic individuals at risk for atherosclerosis, metformin has been shown to reduce atherosclerotic burden. researchgate.net

Table 2: Research Findings on the Anti-atherosclerotic Effects of Biguanides

Compound/Class Research Model Key Findings Citations
Biguanides (Metformin) ApoE-/- mice on a Western-type diet Inhibited atherosclerotic plaque development; reduced plaque macrophages and increased vascular smooth muscle cells and collagen content. nih.gov
Biguanides (Metformin) Normoglycemic mice Directly suppressed atherosclerotic lesion development via hematopoietic AMPK, mediated by ATF1. imperial.ac.uk
Biguanides (Metformin) Non-diabetic ApoE−/− C57BL/6J mice Attenuated atherosclerosis and vascular senescence induced by a high-fat diet. ahajournals.org
Biguanides (Metformin) Rabbits on a high-cholesterol diet Significantly reduced atherosclerotic plaque with decreased serum high-sensitivity C-reactive protein and inhibition of the NF-κB pathway in the vascular wall. d-nb.info
Biguanides Patients with prediabetes Reduced coronary endothelial dysfunction and decreased the risk of adverse cardiovascular events. mdpi.com

The potential for biguanides to act as geroprotectors, substances that may slow the aging process, is an exciting and evolving area of research. frontiersin.org The idea of using antidiabetic biguanides as a potential anti-aging treatment was first suggested several decades ago. aginganddisease.org

The proposed anti-aging mechanisms of biguanides are multifaceted. One of the central hypotheses is that they may mimic some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various species. dovepress.com Metformin activates AMPK, which improves cellular energy metabolism and reduces inflammation. dovepress.com It also has the potential to reduce the risk of several age-related diseases, including cardiometabolic disorders and neurodegeneration. dovepress.com

Studies in various model organisms, including the nematode C. elegans and mice, have shown that metformin can extend lifespan. aginganddisease.org In humans, while metformin is not approved as an anti-aging treatment, large-scale clinical trials like the Targeting Aging with Metformin (TAME) study are underway to evaluate its potential in this regard in non-diabetic individuals. dovepress.com Observational studies have suggested that individuals with diabetes treated with metformin may have a survival benefit compared to non-diabetic controls. researchgate.net

Table 3: Research Findings on the Anti-aging Effects of Biguanides

Compound/Class Research Model Key Findings Citations
Biguanides (Phenformin) Female C3H/Sn mice Attenuated the development of spontaneous tumors. aginganddisease.org
Biguanides (Buformin) Female rats Slightly increased mean lifespan; decreased total tumor incidence by 49.5%. aginganddisease.org
Biguanides (Metformin) C. elegans Extended lifespan. researchgate.net
Biguanides (Metformin) Mice Extended lifespan and healthspan. researchgate.net
Biguanides (Metformin) Humans (observational studies) Reduced incidence of aging-related diseases like neurodegenerative disease and cancer. researchgate.net
Biguanides (Metformin) Humans (TAME trial) Under investigation to evaluate anti-aging effects in non-diabetic individuals. dovepress.com

Preclinical Research and in Vivo Studies of Biguanide Sulphate

Design and Implementation of Preclinical Models

The preclinical evaluation of biguanide (B1667054) compounds utilizes a diverse range of in vivo and in vitro models to investigate their therapeutic potential across various diseases. ijrpc.com The design of these models is critical for understanding disease mechanisms and assessing the efficacy of new drug candidates before human trials. ijrpc.com

Animal models are fundamental for studying systemic effects and complex biological responses. For metabolic diseases like diabetes, chemically-induced models are common. For instance, streptozotocin (B1681764) (STZ) is widely used to induce diabetes in rodents by destroying pancreatic β-cells, thereby creating a model for type 1 diabetes. nih.govmdpi.com Lower doses of STZ administered to neonatal rats can produce a model resembling type 2 diabetes. mdpi.com Beyond rodents, species like rabbits and monkeys have also been used in diabetes research. nih.gov

In oncology research, preclinical models include both cell-based systems and animal models. Diet-induced obese (DIO) mouse models are employed to study obesity-related cancers and the effects of biguanides on weight and tumor progression. rsc.org Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the antitumor properties of biguanides. Furthermore, transgenic mouse models, which are genetically engineered to develop specific types of cancer, provide valuable insights into disease progression and therapeutic response. mdpi.com

For infectious disease research, animal models are designed to mimic specific infections. For example, experimental Aspergillus keratitis in rabbits has been used to test the in vivo efficacy of biguanide-based antiseptics like polyhexamethylene biguanide (PHMB). amazonaws.com These models allow for the controlled evaluation of a compound's antimicrobial activity in a living system. ijrpc.com

In vitro models complement animal studies by allowing for high-throughput screening and detailed mechanistic investigations in a controlled environment. These are derived from the Latin for "in glass" and involve experiments on cells or tissues outside a living organism.

Efficacy Studies in Animal Models of Disease

Efficacy studies in animal models have been crucial in demonstrating the therapeutic potential of biguanides in various disease contexts. These studies measure key outcomes such as tumor growth inhibition, reduction in blood glucose, or clearance of infection. ijrpc.com

In the field of diabetes, biguanides have shown significant efficacy in lowering blood glucose levels. Studies in animal models of type 2 diabetes mellitus (T-II-DM) demonstrate that biguanides reduce fasting plasma glucose by approximately 2-4 mmol/l. manuscriptscientific.com This glucose-lowering effect is primarily attributed to the suppression of hepatic glucose production and increased glucose uptake in peripheral tissues like muscle and liver. manuscriptscientific.com

In oncology, biguanides such as phenformin (B89758) and its derivatives have shown notable antitumor effects in preclinical studies. mdpi.com In a diet-induced obese mouse model, an adipocyte-targeted micellar delivery system for celastrol, which included a biguanide moiety for targeting, demonstrated remarkable efficacy in weight loss. rsc.org In models of human babesiosis, a biguanide prodrug, JPC-2056, was evaluated for its efficacy in C3H/HeJ mice infected with Babesia duncani. biorxiv.org

The antimicrobial efficacy of biguanides has also been established in animal models. In a rabbit model of Aspergillus keratitis, 0.02% polyhexamethylene biguanide (PHMB) was found to be a moderately effective treatment. amazonaws.com Another study reported that after three months of treatment with a PHMB-based compound, a 66% regression rate of HPV infection was observed in patients, which became significant after six months compared to an untreated control group. springermedizin.de

Table 1: Efficacy of Biguanide Compounds in Animal Models
Compound ClassAnimal ModelDiseaseObserved EfficacySource
Biguanides (General)Rodent ModelsType 2 DiabetesReduction in fasting plasma glucose by 2-4 mmol/l. manuscriptscientific.com
Polyhexamethylene Biguanide (PHMB)RabbitAspergillus KeratitisModerately effective in treating fungal keratitis. amazonaws.com
Biguanide-Modified MicellesDiet-Induced Obese MiceObesityRemarkable efficacy in weight loss. rsc.org
Polyhexamethylene Biguanide (PHMB)Human (Clinical Study)HPV Infection66% infection regression rate after 3 months. springermedizin.de

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical models are essential for understanding how biguanides are absorbed, distributed, metabolized, and excreted (ADME), and how they exert their effects on the body. nih.gov These investigations have been conducted in various animal species, including rats, dogs, and rabbits, revealing significant inter-species variability. nih.govnih.govworktribe.com

Biguanides like metformin (B114582) are hydrophilic and require organic cation transporters (OCTs) for distribution into tissues such as the liver, kidney, and intestine. nih.gov Its renal clearance is high, indicating active tubular secretion is the main elimination route. nih.gov Metformin is not metabolized and is excreted unchanged in the urine. nih.gov In contrast, phenformin is more lipophilic than metformin, allowing it to cross cell membranes more easily, which contributes to its higher potency. mdpi.comnih.gov Phenformin is partially metabolized in the liver. nih.gov

Studies in rats have provided detailed insights into biguanide distribution. After oral administration of metformin with verapamil (B1683045) in rats, the area under the curve (AUC) for metformin was significantly increased, suggesting a drug-drug interaction likely involving inhibition of renal excretion transporters. mdpi.com Studies with phenformin in rats showed significant accumulation in the liver and gastrointestinal tract. mdpi.comnih.gov

In dogs, the pharmacokinetics of metformin after intravenous (IV) and oral administration showed high interindividual variability. worktribe.com The mean half-life after IV administration was approximately 20.4 hours, with a mean oral bioavailability of 31%. worktribe.com In rabbits, a study of a sustained-release metformin microparticle formulation showed delayed release and a lower maximum plasma concentration (Cmax) compared to a standard oral solution, indicating the potential for modified-release formulations to alter pharmacokinetic profiles. nih.gov

The pharmacodynamics of biguanides primarily involve the suppression of hepatic glucose production. nih.gov This is achieved by reducing gluconeogenesis. nih.gov Other pharmacodynamic effects include enhanced glucose uptake in peripheral tissues and improved insulin (B600854) signaling. nih.gov

Table 2: Pharmacokinetic Parameters of Metformin in Different Animal Models
ParameterSpecies (Study)RouteValueSource
Half-life (t½)DogIV20.4 ± 4.1 hours worktribe.com
Oral Bioavailability (F)DogOral31% worktribe.com
Time to Max Concentration (Tmax)DogOral2.5 ± 0.4 hours worktribe.com
Time to Max Concentration (Tmax)Rabbit (Sustained Release)Oral138 min nih.gov
Max Concentration (Cmax)Rabbit (Sustained Release)Oral1.36 ± 0.05 µg/mL nih.gov
Renal Clearance (CLr)Human (Reference)IV510 ± 120 ml/min nih.gov

In Vitro Cell Culture Studies and Assays

In vitro studies using cell cultures are indispensable for dissecting the molecular mechanisms of biguanide action at a cellular level. These experiments provide a controlled environment to study cell proliferation, membrane interactions, and enzymatic activity. nih.gov

The antiproliferative effects of biguanides have been extensively studied in various cancer cell lines. Assays such as the MTT assay and CellTiter-Glo are commonly used to measure cell viability and proliferation. researchgate.netdovepress.com

In studies on pituitary neuroendocrine tumor (PitNET) cells, biguanides, particularly phenformin, effectively reduced cell viability. oup.com Similarly, in pancreatic cancer cell lines like KP4, biguanide-PROTACs (Proteolysis Targeting Chimeras) demonstrated antiproliferative properties, with their efficacy correlating with membrane permeability. mdpi.com Research on high-grade serous ovarian cancer (HGSC) cell lines showed that both metformin and phenformin could inhibit cell proliferation over several days. researchgate.net

Structure-activity relationship studies on biguanide derivatives in HT29 human colon cancer cells have been performed. dovepress.com These studies use cell viability assays under different conditions, such as glucose deprivation, to identify compounds with selective cytotoxicity toward cancer cells in a stressed microenvironment. dovepress.com For example, certain ortho-substituted phenyl analogs of phenformin showed more potent selective cytotoxicity under glucose deprivation than the parent compound. dovepress.com

Table 3: In Vitro Antiproliferative Activity of Biguanide Derivatives
Compound/ClassCell LineCancer TypeAssayKey FindingSource
Phenformin, Buformin (B1668040), MetforminPrimary ACTHoma cellsPituitary TumorCell Viability AssayAll biguanides reduced cell viability; phenformin was most effective. oup.com
Biguanide-PROTACsKP4Pancreatic CancerGrowth Inhibition AssayAntiproliferative efficacy correlated with compound permeability. mdpi.com
Phenformin, MetforminOVCAR4, FUOV1Ovarian CancerCellTiter-GloBoth compounds inhibited cell proliferation over 5 days. researchgate.net
Phenformin DerivativesHT29Colon CancerMTT AssayOrtho-substituted analogs showed potent selective cytotoxicity under glucose deprivation. dovepress.com
AUTAC-BiguanideKP4, PANC1Pancreatic CancerEC50 DeterminationAUTAC-Biguanide showed significantly improved antiproliferative properties over metformin. mdpi.com

The interaction of biguanides with cellular and mitochondrial membranes is a key aspect of their biological activity. acs.org The cationic nature of these compounds facilitates their interaction with negatively charged membrane components.

Polyhexamethylene biguanide (PHMB) exerts its potent antimicrobial effects by disrupting microbial cell membranes. It interacts with acidic phospholipids (B1166683), leading to increased membrane fluidity and permeability, which ultimately causes pathogen death. springermedizin.de This mechanism provides selectivity, as neutral phospholipids in human cell membranes are not significantly affected. springermedizin.de

More detailed biophysical studies have used model systems to probe these interactions. For instance, the interaction of 1-phenylbiguanide (PBG) with a reverse micelle model system, which mimics a membrane interface, was studied using NMR spectroscopy. acs.org The results showed that the PBG molecule partitions across the interface, with its phenyl group penetrating the hydrophobic region while the charged biguanide moiety remains in the aqueous pool. acs.org This type of partitioning is considered important for the efficacy of biguanide-based drugs. acs.org The ability of biguanides to disrupt membranes has also been linked to their antimalarial properties. acs.org

Enzymatic assays are critical for identifying the molecular targets of biguanides and elucidating their mechanism of action. A primary and widely studied effect of biguanides is the inhibition of complex I of the mitochondrial respiratory chain. mdpi.com However, this action often requires concentrations higher than those typically found in vivo, suggesting other mechanisms are also at play. mdpi.comnih.gov

A key downstream consequence of biguanide action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. manuscriptscientific.com In vitro studies have shown that biguanides can induce the phosphorylation and activation of AMPK in various cell types, including pancreatic and ovarian cancer cells. researchgate.netmdpi.com

Beyond energy metabolism, biguanides have been shown to interact with other enzymatic pathways. Studies have revealed that biguanides can inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in folate metabolism. nih.gov This inhibition is competitive and may be significant at the concentrations found in the gut. nih.gov Furthermore, high-throughput screening has identified bisbiguanides as a class of inhibitors for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer. frontiersin.org Luciferase reporter assays are also used to screen for biguanide derivatives that can inhibit stress-response pathways in cancer cells, such as the hypoxia-inducible factor (HIF)-1 pathway. dovepress.com

Immunoblot Analysis for Protein Expression

Immunoblot analysis, commonly known as Western blotting, is a cornerstone technique in preclinical and in vivo research for identifying and quantifying specific proteins within complex biological samples. ibtbioservices.comspringernature.compnrjournal.com This method is instrumental in elucidating the molecular mechanisms of action of therapeutic compounds by measuring changes in the expression levels of key proteins. waxitinc.comfrontiersin.org In the context of biguanide sulphate and its derivatives, immunoblotting has been pivotal in revealing how these compounds modulate cellular pathways related to stress responses, metabolism, and cancer progression. dovepress.commdpi.comd-nb.info

Detailed Research Findings

Preclinical studies employing immunoblot analysis have demonstrated that biguanides exert influence over a wide array of proteins crucial for cellular function and survival.

Effects on Stress-Responsive and Angiogenic Proteins: Research into biguanide derivatives has shown a significant impact on proteins involved in cellular stress responses, such as the hypoxia-inducible factor (HIF-1) and the unfolded protein response (UPR). In studies using HT29 human colon cancer cells, novel biguanide analogs were found to suppress the expression of HIF-1α, a key protein induced by low oxygen (hypoxia). dovepress.comnih.gov Furthermore, under conditions of glucose deprivation, these compounds also reduced the expression of glucose-regulated proteins GRP78 and GRP94, which are markers of the UPR. dovepress.comnih.gov These findings suggest that biguanides can inhibit the adaptive mechanisms that cancer cells use to survive in the harsh tumor microenvironment. dovepress.comnih.gov Specifically, certain o-methylphenyl and o-chlorophenyl analogs demonstrated more potent suppression of these proteins than the parent compound, phenformin. dovepress.com

Table 1: Effect of Biguanide Derivatives on Stress-Related Protein Expression in HT29 Cells

Biguanide CompoundTarget ProteinExperimental ConditionObserved Effect on ExpressionReference
PhenforminHIF-1αHypoxia (1% O₂)Suppression dovepress.com
o-methylphenyl analog (Cmpd 7)HIF-1αHypoxia (1% O₂)More potent suppression than Phenformin dovepress.com
o-chlorophenyl analog (Cmpd 12)HIF-1αHypoxia (1% O₂)More potent suppression than Phenformin dovepress.com
PhenforminGRP78 & GRP94Glucose DeprivationReduction dovepress.com
o-methylphenyl analog (Cmpd 7)GRP78 & GRP94Glucose DeprivationReduction similar to Phenformin dovepress.com
o-chlorophenyl analog (Cmpd 12)GRP78 & GRP94Glucose DeprivationReduction similar to Phenformin dovepress.com

Modulation of Metabolic and Mitochondrial Proteins: A primary mechanism of biguanides involves the modulation of cellular energy metabolism, often through the activation of AMP-activated protein kinase (AMPK). mdpi.com Immunoblot analyses in KP4 pancreatic cancer cells treated with novel Biguanide-PROTACs (Proteolysis Targeting Chimeras) confirmed that specific compounds could significantly induce the phosphorylation of AMPK, indicating its activation. mdpi.com Deeper investigation into the mitochondrial oxidative phosphorylation (OXPHOS) system revealed that certain hydrophobic biguanide compounds could disturb the levels of specific mitochondrial proteins, such as NDUFB8 (a subunit of Complex I) and COXII (a subunit of Complex IV). mdpi.com

In studies on ovarian cancer cell lines (IGROV-1 and SKOV3), the novel biguanide NT1014 was shown to increase the expression of lactate (B86563) dehydrogenase (LDHA), suggesting an enhancement of the glycolytic pathway. d-nb.info The effect on pyruvate (B1213749) dehydrogenase (PDH) expression was cell-line dependent, highlighting the differential metabolic responses to biguanide treatment. d-nb.info

Table 2: Immunoblot Analysis of Metabolic and Mitochondrial Protein Expression

Compound/ModelCell LineTarget ProteinObserved Effect on ExpressionReference
Biguanide-PROTACs (11 & 12)KP4 (Pancreatic)Phospho-AMPKIncreased Phosphorylation (Activation) mdpi.com
Biguanide-PROTAC (12)KP4 (Pancreatic)NDUFB8 (Complex I) & COXII (Complex IV)Decreased mdpi.com
NT1014IGROV-1 & SKOV3 (Ovarian)LDHAIncreased d-nb.info
NT1014IGROV-1 (Ovarian)PDHIncreased d-nb.info
NT1014SKOV3 (Ovarian)PDHDecreased d-nb.info
ATP5I Knockout ModelPancreatic Cancer CellsNDUFB8 (Complex I) & COX II (Complex IV)Decreased (Mimics biguanide effect) elifesciences.org

Impact on Transporter and Proliferation-Associated Proteins: Immunoblotting has also been used to evaluate how biguanides affect proteins involved in drug transport and cell proliferation. The novel biguanide NT1014 was found to decrease the protein expression of organic cation transporters OCT1 and OCT3/4 in a dose-dependent manner in ovarian cancer cells. d-nb.info In an in vivo model of ovarian cancer, treatment with NT1014 also led to a significant reduction in the expression of the proliferation marker Ki-67 and the invasion-related protein MMP9, as determined by immunoblotting of tumor tissues. d-nb.info These results provide direct evidence of the anti-proliferative and anti-invasive effects of this biguanide at the protein level. d-nb.info

Computational and Structural Biology Approaches in Biguanide Sulphate Research

Molecular Dynamics (MD) Simulations for Compound-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the dynamic behavior of molecules over time, providing a virtual movie of atomic and molecular movements. nih.govnih.gov This technique is particularly valuable in drug discovery for exploring the physical basis of interactions between a ligand, such as a biguanide (B1667054), and its biological target, typically a protein. nih.govmdpi.com By simulating the complex, researchers can gain insights into binding stability, conformational changes induced by the ligand, and the key intermolecular forces driving the interaction. mdpi.com

While specific MD simulation studies on biguanide sulphate are not extensively documented, research on related biguanides like metformin (B114582) provides a clear framework for its application. For instance, MD simulations have been instrumental in studying how biguanides interact with protein targets. These simulations can generate multiple conformations of the protein, which can then be used for more accurate docking studies to predict the most likely binding poses. mdpi.com

A notable application is the study of biguanide interactions with enzymes. For example, molecular modeling, including MD simulations, has been used to investigate the binding of biguanides like phenformin (B89758), buformin (B1668040), and metformin to E. coli dihydrofolate reductase (ecDHFR). nih.gov Such studies help to understand the structural basis for the compound's activity by revealing specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. nih.gov The insights gained from these simulations are crucial for lead optimization, allowing for the modification of a ligand to enhance its binding affinity, selectivity, or other pharmacological properties. nih.gov

The general process of using MD simulations in this context involves:

System Setup: Building a computational model of the biguanide molecule and its target protein, submerged in a simulated physiological environment (e.g., a water box with ions).

Simulation: Solving Newton's equations of motion for every atom in the system over a series of time steps, generating a trajectory of atomic coordinates. nih.gov

Analysis: Analyzing the trajectory to calculate various properties, such as binding energy, root-mean-square deviation (RMSD) to assess stability, and identifying key interacting amino acid residues.

Accelerated MD techniques can further enhance these studies by allowing simulations to overcome large energy barriers and sample conformational changes on longer timescales than accessible with conventional MD, which is critical for observing rare events like ligand binding and unbinding. dovepress.comcecam.org

Density Functional Theory (DFT) Calculations for Molecular Properties and Tautomeric Forms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ruggedthz.comnih.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it ideal for calculating a wide range of molecular properties. nih.govesqc.org

For biguanides, DFT calculations have been essential for understanding their fundamental chemical nature. scholaris.ca Biguanides are polynitrogenated compounds that can exist in several tautomeric forms due to the mobility of protons among the nitrogen atoms. scholaris.cacdnsciencepub.com DFT studies have been crucial in determining the relative stability of these tautomers. Research has shown that the tautomer without a hydrogen on the central bridging nitrogen atom exhibits the highest stability, a feature attributed to the formation of an intramolecular hydrogen bond. scholaris.cacdnsciencepub.com

Furthermore, DFT calculations have been employed to investigate the protonation of biguanides. As strong bases, these molecules readily accept protons. scholaris.ca DFT analysis confirms that protonation alters the geometry and electronic structure, with mono- and di-protonated forms showing a twisted conformation in contrast to the nearly planar neutral form. scholaris.ca

Key applications of DFT in biguanide research include:

Tautomer Stability: Calculating the energies of different tautomeric forms to identify the most stable structure under various conditions. scholaris.cafigshare.comsdiarticle4.com

Basicity and pKa Values: Confirming the extreme basicity of biguanides by calculating pKa values for the most stable tautomers of their neutral and protonated forms. researchgate.netnih.govacs.org

Geometric Parameters: Determining bond lengths and angles, which reveal details about electronic delocalization. For example, calculations on N-chlorosubstituted biguanide derivatives showed C-N bond lengths intermediate between single and double bonds, indicating electron delocalization across the nitrogen backbone. sdiarticle4.com

Reaction Mechanisms: Modeling reaction pathways, such as in organometallic catalysis, to understand reactivity and guide the design of new catalysts. mdpi.com

Table 1: Properties of Biguanides Investigated by DFT
Property InvestigatedKey FindingSignificanceReference
Tautomeric StabilityThe tautomer without a hydrogen on the central nitrogen is the most stable due to an intramolecular H-bond.Predicts the dominant form of the molecule, which governs its reactivity and interactions. scholaris.ca, cdnsciencepub.com
Protonation and Basicity (pKa)Confirmed the extreme basicity of biguanides and identified the most likely sites of protonation.Explains the molecule's behavior in physiological and chemical systems, where it is typically protonated. researchgate.net, nih.gov, acs.org
Molecular GeometryNeutral biguanides are nearly planar, while protonated forms are twisted.Affects how the molecule fits into binding sites and participates in intermolecular interactions. scholaris.ca
Coordination SitesIdentified imine nitrogen atoms as the most favorable sites for coordination with metal ions like Zn(II).Crucial for understanding its role as a ligand in coordination chemistry and catalysis. sdiarticle4.com

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to drug design and involve correlating the chemical structure of a compound with its biological activity. makautexam.net The goal is to identify which parts of a molecule, known as pharmacophores, are essential for its function and which can be modified to improve properties like potency, selectivity, and metabolic stability.

For biguanides, SAR studies have illuminated several key structural features that govern their diverse biological effects. firsthope.co.in The core biguanide functional group itself is considered crucial for many of its activities, with its basic guanidine (B92328) moieties interacting with biological targets like enzymes. firsthope.co.in

Key structural determinants identified through SAR studies include:

The Biguanide Moiety: The presence of the biguanide group is essential for the antimalarial activity of drugs like proguanil (B194036), as it interacts with the active site of the target enzyme, dihydrofolate reductase. firsthope.co.in

Lipophilicity: The hydrophobicity of substituents on the biguanide scaffold significantly influences cellular uptake and potency. firsthope.co.inmdpi.com For example, introducing lipophilic side chains can enhance cell permeability and, consequently, antimalarial activity. firsthope.co.in In the design of Biguanide-PROTACs for cancer research, a systematic correlation was found between the partition coefficients (cLogP) of the compounds and their biological efficacy. mdpi.com

Substituent Type and Position: In the development of biguanide derivatives as agonists for the trace amine-associated receptor 1 (TAAR1), specific substitutions on an associated phenyl ring were found to be critical. nih.gov Lipophilic groups like chlorine (Cl) and methyl (CH₃) on the aromatic ring enhanced agonist activity. mdpi.com

Cationic Nature: The positive charge of biguanides at physiological pH is a key determinant of their mechanism, leading to accumulation in the mitochondrial matrix, which is central to some of their metabolic effects. nih.gov

Table 2: Structure-Activity Relationship (SAR) Findings for Biguanide Derivatives
Structural FeatureEffect on Biological ActivityExample ContextReference
Core Biguanide GroupEssential for interacting with enzyme active sites.Antimalarial activity (inhibition of dihydrofolate reductase). firsthope.co.in
Lipophilic Side ChainsImproves cell permeability and potency.Antimalarial compounds and Biguanide-PROTACs. mdpi.com, firsthope.co.in
Aromatic Ring Substituents (e.g., Cl, CH₃)Enhances agonist activity at specific receptors.TAAR1 receptor agonists for neurological research. mdpi.com, nih.gov
Spacer RigidityInfluences receptor binding and species selectivity.Piperazine-based biguanides targeting TAAR1. mdpi.com

Rational design uses the insights from SAR and structural biology to create new molecules with improved properties. nih.govmdpi.com This approach has been successfully applied to the biguanide scaffold to develop novel compounds for various therapeutic targets.

One prominent example is the design of biguanide-based agonists for the TAAR1 receptor. nih.gov Starting with computational models and SAR data from an initial set of compounds, researchers rationally designed new series of analogues. mdpi.com For instance, a piperazine (B1678402) ring was introduced as a rigid spacer to connect an aromatic core with the biguanide moiety, leading to compounds with selective agonist activity. mdpi.com Subsequent design cycles involved simplifying the scaffold, replacing the biguanide chain with an amidino group, which resulted in a new series of potent agonists with nanomolar efficacy. mdpi.com

The process of rational design for biguanide analogues typically involves:

Hit Identification: Identifying an initial biguanide compound with a desired biological activity.

SAR & Structural Analysis: Using computational tools (like molecular docking) and experimental data to understand how the "hit" compound binds to its target. nih.govresearchgate.net

Hypothesis Generation: Forming hypotheses about how to modify the structure to improve binding or activity.

Design and Synthesis: Creating new analogues based on these hypotheses. For example, phenyl and benzyl (B1604629) biguanides were synthesized and found to be potent TAAR1 agonists. nih.gov

Biological Evaluation: Testing the new compounds to see if the design strategy was successful, feeding the results back into the next design cycle. nih.govmdpi.com

This iterative cycle of design, synthesis, and testing has led to the development of promising lead compounds derived from the biguanide structure for a range of applications beyond its traditional uses. nih.govacs.org

Coordination Chemistry and Ligand Properties in Organometallic Catalysis Research

The chemical structure of biguanide, with its multiple nitrogen donor atoms (two imino and three amino groups), makes it an excellent ligand for coordinating with metal ions. scholaris.cacdnsciencepub.commdpi.com This ability to act as a strong chelating agent, forming stable complexes with a wide array of transition metals, is a cornerstone of its application in coordination chemistry and organometallic catalysis. scholaris.ca

As a bidentate ligand, biguanide typically coordinates to a metal ion through its two imino nitrogen atoms, forming a stable six-membered ring. scholaris.cacdnsciencepub.com This chelation enhances the stability of the resulting metal complex compared to those formed with monodentate ligands. cdnsciencepub.com The polarity and water-solubility of simple biguanides also make them attractive for developing environmentally friendly catalytic processes. scholaris.ca

Biguanide and its derivatives readily form stable coordination complexes with virtually all transition metals, including but not limited to cobalt (Co), copper (Cu), nickel (Ni), zinc (Zn), palladium (Pd), and gold (Au). mdpi.comresearchgate.netnih.gov The formation of these complexes often results in vivid colors and unique physicochemical properties. beilstein-journals.org

Recent research has highlighted that the biological and catalytic properties of biguanides are intrinsically linked to this metal-binding ability. mdpi.comresearchgate.net For example, the coordination of biguanides to metal centers can lead to an improved pharmacological profile, including enhanced activity and reduced drug resistance. mdpi.comnih.gov

Notable examples of biguanide-metal complexes include:

Cobalt (Co): Co(III) complexes with biguanide and its derivatives have been synthesized and characterized. researchgate.netijraset.com Spectroscopic analysis of these orange-colored complexes suggests an octahedral geometry around the Co(III) ion. ijraset.com

Copper (Cu): Copper-biguanide complexes have been known for over a century. mdpi.com The synthesis often involves reacting a biguanide salt with a copper salt, which can result in dimeric structures with chloride anions acting as bridges. researchgate.netbiorxiv.org The cytotoxicity of metformin against some cancer cell lines was found to significantly increase when co-administered with copper sulphate, highlighting the importance of the metal complex. mdpi.com

Palladium (Pd): Palladium-biguanide complexes are utilized in catalytic systems, particularly for cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org The biguanide ligand stabilizes the palladium catalyst, preventing aggregation and deactivation. cdnsciencepub.com

Zinc (Zn): Biguanides form stable complexes with zinc. researchgate.net In the context of diabetes, it has been hypothesized that biguanides might bind to excess Zn(II) ions associated with insulin (B600854), protecting it from degradation. mdpi.com

The synthesis of these complexes is generally straightforward. For instance, biguanide sulphate itself can be prepared by fusing dicyandiamide (B1669379) with an ammonium (B1175870) salt, followed by treatment with cuprammonium sulphate to precipitate a copper biguanide complex, which is then decomposed with acid to yield the final product. ijraset.com This highlights the integral role of metal coordination in the very synthesis and purification of biguanide compounds.

Research on Biguanide Sulphate's Role as a Strong Base and Ligand in Catalytic Systems

The biguanide functional group, the core component of biguanide sulphate, is recognized for its distinct chemical properties as both a strong base and a versatile ligand in catalytic systems. nih.govbeilstein-journals.org Biguanides are polynitrogenated compounds composed of two guanidine units sharing a common nitrogen atom. scholaris.cacdnsciencepub.com This structure confers upon them the characteristics of a "superbase," a chemical compound with a high affinity for protons. scholaris.cacdnsciencepub.com The basicity of biguanides is stronger than that of guanidine because the protonated form is stabilized by the formation of a bidentate hydrogen bond and resonance. scholaris.cacdnsciencepub.com While the term "superbase" does not correspond to a specific pKa value, it reflects a unique chemical structure capable of high basicity. scholaris.cacdnsciencepub.com Biguanides are considered strong bases, with a pKa of the conjugate acid (pKa1H) around 11.5. nih.gov

Beyond their basicity, biguanides are effective N-donor ligands in organometallic catalysis. cdnsciencepub.comcdnsciencepub.com Their ability to act as bidentate ligands, coordinating to a metal center through two nitrogen atoms, allows them to form stable six-membered ring complexes. scholaris.cacdnsciencepub.com This chelation enhances the stability of metal complexes compared to monodentate ligands. cdnsciencepub.com The coordination properties of biguanides with various metals were first reported in the 1960s, but their application as ligands in organometallic catalysis has seen a resurgence in the last couple of decades. cdnsciencepub.comnih.gov The electron-rich and air-stable nature of biguanides makes them valuable in stabilizing metallic nanoparticles, preventing aggregation and subsequent deactivation of the catalyst. cdnsciencepub.com

Research has explored the functionalization of the biguanide structure to fine-tune its properties. scholaris.caacs.org By adding different substituents at the N1 and N5 positions, properties like polarity and solubility can be adjusted, allowing for the design of tailored ligands for specific catalytic applications, including those in environmentally friendly aqueous media. scholaris.cascholaris.ca

Applications in Organometallic Catalysis (e.g., Suzuki-Miyaura Reaction)

The dual role of biguanides as strong bases and effective ligands has led to their application in various organometallic catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govcdnsciencepub.com This reaction is a cornerstone of synthetic chemistry for forming carbon-carbon bonds. Research has demonstrated that biguanide-metal complexes can serve as highly efficient catalysts for this transformation. nih.govcdnsciencepub.com

The use of biguanide derivatives, such as metformin, as ligands for palladium-catalyzed Suzuki-Miyaura reactions has been extensively studied. cdnsciencepub.comscholaris.ca These catalytic systems have shown remarkable efficiency, even at very low palladium loadings. acs.orgcdnsciencepub.com For instance, a complex of Pd(OAc)₂ with metformin (in a 1:1 ratio) achieved a 95% yield of the desired product in just 15 minutes in neat water, using a palladium loading as low as 0.0025 mol%. cdnsciencepub.comcdnsciencepub.com

To enhance catalyst recyclability and performance in aqueous media, researchers have developed more complex systems. acs.orgscholaris.ca These include immobilizing biguanide-palladium complexes on supports like functionalized silica, carbon nanotubes, and fullerenes. cdnsciencepub.comnih.gov Another approach involves designing biguanide-containing surfactants for use in micellar catalysis. acs.orgscholaris.ca These surfactant ligands help solubilize organic substrates in water and allow for the recycling of the catalyst. acs.orgscholaris.ca For example, a hexylbiguanide ligand used in a Suzuki-Miyaura reaction achieved a 98% yield and could be recycled six times. cdnsciencepub.com

The versatility of biguanide ligands is further highlighted by the development of bis-biguanide compounds, which feature two biguanide units connected by an alkyl or aryl spacer. cdnsciencepub.com These have been tested as ligands in the Suzuki-Miyaura reaction, showing catalytic activity comparable to simpler biguanides like metformin. cdnsciencepub.com

The table below summarizes the performance of various biguanide-based catalytic systems in the Suzuki-Miyaura cross-coupling reaction, showcasing the high yields achieved under different conditions.

Catalyst/Ligand Catalyst Loading (mol%) Solvent Temperature (°C) Time Yield (%) Recyclability (Runs) Reference
Pd/Metformin1Water:Ethanol (1:1)8030 min98- cdnsciencepub.com
Pd/Metformin on Silica0.14Water:Ethanol (1:1)8010 min>906 cdnsciencepub.com
Pd/Metformin on Chitosan (B1678972)0.15Water:Ethanol (1:1)402 h>907 cdnsciencepub.com
Pd/Metformin (in situ)0.0025Water10015 min954 cdnsciencepub.comcdnsciencepub.com
Pd/Hexylbiguanide0.5Water (micellar)10015 min986 cdnsciencepub.com

Beyond the Suzuki-Miyaura reaction, biguanide-metal complexes have also been employed as efficient catalysts in other cross-coupling reactions, including the Heck and Ullmann reactions, as well as N-arylation and O-arylation reactions. nih.govcdnsciencepub.com The adaptability of the biguanide structure allows for the creation of a wide array of ligands, suggesting significant untapped potential for their use in developing novel and environmentally friendly catalytic processes. nih.govcdnsciencepub.com

Degradation Pathways and Stability Research of Biguanide Sulphate

Hydrolysis Studies under Various Conditions

Biguanide (B1667054) sulphate is known to undergo hydrolysis, a chemical breakdown due to reaction with water, particularly under specific conditions of pH and temperature. Research indicates that the stability of the biguanide structure is significantly influenced by the acidity or alkalinity of the solution.

Studies have shown that hydrolysis occurs in the presence of strong acids (greater than 1 M) or strong bases (greater than 1 M), especially when subjected to elevated temperatures. The primary degradation products resulting from these hydrolytic processes are typically urea (B33335) or biuret. Research into the acid-promoted hydrolysis of related compounds, such as phenylbiguanide, has provided mechanistic insights, demonstrating that the process can yield products like anilinium ions, indicating the cleavage of the biguanide structure. rsc.org While some complex biguanides are noted for their stability against hydrolysis under general environmental conditions guidechem.com, Biguanide Sulphate's stability is clearly compromised by aggressive pH environments.

Forced degradation studies on related biguanide structures, such as polyhexamethylene biguanide (PHMB), have utilized conditions like 0.5 N hydrochloric acid and 0.5 N sodium hydroxide (B78521) at 80°C to induce and study hydrolysis. nih.gov These studies corroborate the understanding that both acidic and alkaline environments are critical factors in the hydrolytic degradation of the biguanide moiety.

ConditionReagents/EnvironmentTemperaturePrimary Degradation ProductsSource
Acidic HydrolysisStrong Acids (&gt;1 M)ElevatedUrea derivatives
Alkaline HydrolysisStrong Bases (&gt;1 M)ElevatedUrea, Biuret
Acid-Promoted Hydrolysis (Phenylbiguanide)Acidic MediaNot specifiedAnilinium ion, Carbamimidoylurea rsc.org

Thermal Degradation Investigations

The thermal stability of Biguanide Sulphate is limited, with decomposition occurring at elevated temperatures. Thermogravimetric analysis indicates that the compound has a melting point of approximately 136°C, which is accompanied by concurrent decomposition.

Research has established that thermal decomposition begins at temperatures exceeding 130°C. The degradation pathway primarily involves the elimination of ammonia (B1221849), leading to the formation of melamine (B1676169) derivatives. Other studies have noted that the thermal decomposition of biguanide salts can also yield guanidine (B92328) derivatives, which may interfere with the intended applications of the compound. google.comgoogle.com These decomposition reactions are often characterized as being strongly exothermic, which is a significant consideration for safety during handling and storage at high temperatures. google.com Investigations into the thermal behavior of metal complexes containing biguanide derivatives show a common trend of decomposition between 140°C and 290°C. researchgate.net

Temperature RangeEventResulting ProductsSource
~136°CMelting with concurrent decompositionNot specified
&gt;130°CThermal DecompositionMelamine derivatives (via ammonia loss)
High TemperatureThermal DecompositionGuanidine derivatives google.comgoogle.com
140-290°CDecomposition of N,N-dimethylbiguanide anion (in metal complexes)Paracyanide researchgate.net

Research into Factors Influencing Biguanide Sulphate Stability

Several factors beyond hydrolysis and temperature can influence the stability of Biguanide Sulphate. The chemical environment, including the presence of oxidizing agents and metal ions, plays a significant role.

Chemical Reactivity and Oxidation: Biguanide Sulphate is susceptible to oxidation. It reacts with strong oxidizing agents, such as potassium permanganate (B83412) and hydrogen peroxide, which induce structural changes and lead to degradation. Under aqueous conditions, potassium permanganate can degrade the compound into urea derivatives.

Influence of Salt Form and pH: The formation of a sulphate salt is a method used to enhance the stability of the biguanide base, making it more suitable for certain applications. However, the stability is pH-dependent. A study on a polyhexamethylene biguanide (PHMB) formulation found that its pH significantly decreased over 90 days when stored in gamma-sterilized low-density polyethylene (B3416737) bottles, indicating a potential interaction or degradation process that alters the acidity. nih.gov This highlights that storage conditions and packaging materials can be influential factors. nih.gov

Interaction with Metals: Biguanide and its derivatives are well-known for their ability to form stable coordination complexes with various transition metals, including copper and palladium. ijraset.com This property means that the presence of metal ions can alter the compound's chemical state and reactivity.

Light Stability: Related biguanide compounds, specifically the polymer polyhexamethylene biguanide (PHMB), are reported to be stable in sunlight. guidechem.comnih.gov While this suggests that the core biguanide structure has some inherent photostability, specific studies on Biguanide Sulphate are required for confirmation.

FactorObservationEffect on StabilitySource
Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂)Induces structural changes.Degrades the compound to urea derivatives and other products.
Acidic/Alkaline pHPromotes hydrolysis.Decreases stability, especially at elevated temperatures. rsc.org
Transition Metals (e.g., Cu, Pd)Forms stable coordination complexes.Alters chemical state and reactivity. ijraset.com
SunlightRelated compounds (PHMB) are reported to be stable.Likely stable, but specific data for Biguanide Sulphate is needed. guidechem.comnih.gov
Packaging Material (Gamma-Sterilized LDPE)A pH decrease was observed in a PHMB solution.May influence long-term stability of formulations. nih.gov

Future Directions and Research Challenges for Biguanide Sulphate

Addressing Unresolved Mechanistic Questions

Despite decades of clinical use and intensive study, the precise molecular mechanisms underlying the therapeutic effects of biguanides remain a subject of debate. nih.govresearchgate.netnih.gov A central challenge is the lack of a single, unifying model that explains the pleiotropic effects observed across different tissues and conditions. nih.gov

A widely accepted theory posits that the primary target of biguanides is the mitochondrial respiratory chain, specifically Complex I. nih.govnih.gov Inhibition of this complex is thought to disrupt cellular energy homeostasis, leading to an increased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. nih.govmdpi.com However, a significant unresolved issue is the discrepancy between the drug concentrations required to inhibit Complex I in vitro and the lower therapeutic concentrations found in patients' tissues. nih.govresearchgate.netnih.gov This suggests that other mechanisms or targets must be involved at clinically relevant doses. researchgate.net

Future research must focus on:

Elucidating AMPK-Independent Pathways: While AMPK is a critical mediator, evidence suggests that biguanides can also act independently of this kinase, for instance, by inhibiting the mTOR pathway via Rag GTPases. researchgate.net Delineating these alternative signaling cascades is crucial for a complete mechanistic picture.

Understanding Tissue Specificity: The effects of biguanides vary between tissues, with the liver being a primary site of action for their antidiabetic effects. nih.govmdpi.com This selectivity is partly due to the expression of specific organic cation transporters (OCTs) that facilitate drug uptake. nih.govnih.gov A deeper understanding of how transporter expression and tissue-specific metabolic contexts influence drug response is needed. nih.gov

Role of Gut Microbiota: Emerging evidence indicates that the gut microbiome is an important mediator of biguanide (B1667054) effects, potentially influencing host metabolism and therapeutic outcomes. nih.govnih.gov The precise interactions between biguanides and gut microbes, and how these interactions affect host pathophysiology, remain a key area for exploration. nih.gov

Resolving these mechanistic questions is essential for optimizing current therapies and rationally designing new biguanide-based drugs.

Exploration of Novel Therapeutic Indications

The growing understanding of the diverse cellular impacts of biguanides has opened avenues for their use beyond diabetes. The most significant area of investigation is oncology, prompted by epidemiological studies showing a reduced cancer risk in diabetic patients treated with metformin (B114582). nih.govclevelandclinic.orgnih.gov

Preclinical and clinical studies are exploring the application of biguanides in various contexts:

Cancer Treatment and Prevention: Biguanides are thought to exert antitumor effects through both direct and indirect mechanisms. nih.gov Direct effects involve the inhibition of cancer cell proliferation and the targeting of cancer stem cells, often linked to the disruption of tumor cell metabolism. nih.govnih.gov Indirectly, by lowering systemic insulin (B600854) levels, biguanides may reduce the growth-promoting effects of hyperinsulinemia on certain tumors. aacrjournals.org Numerous clinical trials have investigated biguanides, particularly metformin, in various cancers, including breast, prostate, and colorectal cancer. nih.govnih.gov

Cardiovascular Diseases: Metformin has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes. mdpi.com Research is underway to understand the underlying mechanisms, which may include anti-atherosclerotic effects, and to explore its potential as a treatment for non-diabetic patients with cardiovascular conditions. mdpi.com

Polycystic Ovary Syndrome (PCOS): Biguanides are used off-label to manage PCOS. clevelandclinic.org By reducing insulin resistance and subsequent hyperinsulinemia, they can help decrease androgen levels and regulate menstrual cycles. clevelandclinic.org

Anti-Aging: By modulating fundamental metabolic and cellular processes, such as those governed by AMPK, biguanides may influence pathways related to aging. mdpi.com This has led to interest in their potential to promote longevity and mitigate age-related diseases.

Further research is required to validate these novel indications through rigorous clinical trials and to identify patient populations most likely to benefit.

Development of More Potent and Selective Agents

A major goal in biguanide research is the development of new derivatives with improved potency, greater selectivity, and better safety profiles compared to existing compounds like metformin and the withdrawn phenformin (B89758). nih.govresearchgate.net This involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications affect the compounds' biological activity. nih.govnih.govacs.org

Research has shown that modifying the basic biguanide scaffold can significantly enhance its therapeutic properties. nih.gov For example, studies on arylmethylbiguanide derivatives have demonstrated that altering substituents on the phenyl ring or changing the length of the alkylene linker can lead to compounds with substantially more potent inhibitory effects on cancer-related pathways, such as hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR). nih.govnih.gov

The table above summarizes research findings on new biguanide derivatives, highlighting their enhanced potency compared to the parent compound, phenformin, in targeting cellular stress responses within the tumor microenvironment.

Key strategies in developing these new agents include:

Increasing Lipophilicity: Increasing the lipophilicity (hydrophobicity) of biguanide derivatives, for instance by elongating hydrocarbon linkers, has been associated with increased potency, although this can also affect cytotoxicity. nih.govresearchgate.net

Targeting Specific Cellular Uptake: The ability of biguanides to enter cells and, subsequently, mitochondria is crucial for their action on targets like Complex I. nih.govresearchgate.net Designing molecules with features that are recognized by specific cellular transporters could enhance drug delivery to target tissues, such as tumors, while minimizing exposure to other tissues.

Bioisosteric Replacement: Replacing the biguanide group with a bioisostere, such as a guanidine (B92328) group, has been shown to yield compounds with comparable activity, providing alternative chemical scaffolds for drug design. nih.gov

The development of these more potent and selective agents holds promise for creating more effective therapies, particularly in oncology, where higher efficacy against tumor cells is desired. researchgate.netresearchgate.net

Advancements in Drug Delivery and Formulation Technologies

Innovations in drug delivery and formulation are being explored to enhance the therapeutic efficacy and safety of biguanides. mdpi.comcncb.ac.cn Conventional oral administration can be limited by variable uptake and gastrointestinal side effects. mdpi.comnih.gov Advanced delivery systems aim to overcome these barriers.

A primary focus has been the use of nanotechnology to create novel carrier systems. nih.govnih.gov These approaches include:

Nano- and Microencapsulation: Encapsulating biguanides within nanocapsules or microcapsules using polymers can protect the drug from degradation in the gastrointestinal tract, allow for sustained and controlled release, and improve its absorption profile. mdpi.comnih.gov

Novel Nanoparticle Systems: Researchers have used techniques like nanospray drying to create nanocapsules of biguanides with materials such as gelatin. nih.gov Such technologies offer the potential for improved delivery not only for diabetes but also for the alternative disorders being investigated. nih.gov

Targeted Delivery: Nanoparticles can be engineered to target specific sites in the body. youtube.com For biguanides, this could mean designing "nano-trucks" that deliver the drug specifically to tumor tissues, thereby increasing its concentration at the site of action while reducing systemic exposure and potential side effects. youtube.com

These advanced formulations could significantly widen the therapeutic applications of biguanides by improving their pharmacokinetic properties and enabling more precise targeting of diseased cells. cncb.ac.cnnih.gov

Integration of Multi-Omics Data in Biguanide Research

The complex and pleiotropic effects of biguanides necessitate a systems-level approach to fully understand their mechanism of action and to discover biomarkers for predicting patient response. The integration of multi-omics data—including genomics, proteomics, and metabolomics—is a critical future direction for the field. nih.gov

Genomic and biochemical studies have already begun to provide deeper insights. For example, genomic analyses of environmental bacteria have led to the discovery of enzymes capable of breaking down biguanides, revealing novel metabolic pathways. nih.govresearchgate.net In humans, multi-omics approaches can help:

Identify Genetic Predictors of Response: Genomic studies can identify genetic variations in drug transporters (like OCT1) or in therapeutic target pathways that influence how a patient responds to biguanide therapy. nih.gov

Uncover Novel Mechanisms: Metabolomic and proteomic analyses of cells or tissues treated with biguanides can reveal comprehensive changes in metabolic fluxes and signaling pathways. nih.gov This can help uncover previously unknown mechanisms of action and identify new therapeutic targets.

Characterize Microbiome Interactions: Analyzing the genome (metagenomics) and metabolic products (metabolomics) of the gut microbiome can clarify how biguanides modulate this complex ecosystem and how these changes, in turn, affect the host's health and response to therapy. nih.gov

By integrating these large-scale datasets, researchers can build more sophisticated models of biguanide action, paving the way for personalized medicine approaches where treatment can be tailored to an individual's genetic and metabolic profile.

Compound Names Mentioned

Q & A

Q. Key Considerations :

  • Include control experiments with structurally similar compounds (e.g., polyhexamethylene biguanide derivatives) to isolate specific effects .
  • Validate computational predictions with experimental data (e.g., correlation between simulated membrane rigidity and observed bactericidal activity) .

Basic: How should researchers design experiments to assess the impact of biguanide sulphate on bacterial membrane integrity?

Answer:
A robust experimental design includes:

  • Quantitative metrics : Measure changes in membrane potential (e.g., using DiBAC₄ fluorescence) and permeability (e.g., propidium iodide uptake) .
  • Time-resolved analysis : Track membrane disruption kinetics at varying concentrations (e.g., 0.1–10 mM) and pH levels .
  • Comparative studies : Test gram-positive vs. gram-negative bacteria to evaluate membrane-specific effects .

Table 1 : Example Experimental Parameters for Membrane Integrity Assays

ParameterGram-Negative (E. coli)Gram-Positive (S. aureus)
Biguanide Conc.0.5–5 mM1–10 mM
Incubation Time10–60 min20–90 min
Key MetricsMembrane depolarization, ATP leakage

Methodological Note : Use isogenic bacterial strains to control for intrinsic resistance mechanisms .

Advanced: How can molecular dynamics simulations be optimized to study biguanide sulphate’s interactions with bacterial DNA?

Answer:
Optimize MD simulations by:

  • Force field selection : Use polarizable force fields (e.g., CHARMM-Drude) to model electrostatic interactions between biguanide’s guanidinium groups and DNA phosphate backbones .
  • System setup : Include explicit water molecules and counterions (e.g., Cl⁻ or SO₄²⁻) to mimic physiological conditions .
  • Trajectory analysis : Quantify hydrogen-bonding frequency and DNA conformational changes (e.g., helical twist, groove width) over 100+ ns simulations .

Validation : Compare simulation results with experimental data from gel electrophoresis (DNA condensation) or circular dichroism (secondary structure changes) .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data of biguanide sulphate?

Answer:
Address discrepancies through:

  • Dosage calibration : Adjust in vitro concentrations to match tissue-specific bioavailability observed in vivo .
  • Microenvironment modeling : Replicate in vivo conditions (e.g., hypoxia, serum proteins) in cell culture assays to identify confounding factors .
  • Multi-omics integration : Correlate transcriptomic data (e.g., AMPK pathway activation) with phenotypic outcomes across models .

Case Study : In metformin research, in vivo glucose-lowering effects were linked to AMPK activation in hepatocytes, a mechanism not fully replicated in isolated cell lines due to missing systemic factors .

Basic: What analytical techniques are essential for determining the purity and structural integrity of synthesized biguanide sulphate compounds?

Answer:

  • Chromatography : Use HPLC with UV detection (λ = 230 nm) to quantify purity (>98%) and identify byproducts .
  • Spectroscopy : Confirm structure via FT-IR (N-H stretching at 3300 cm⁻¹) and ¹H NMR (guanidinium protons at δ 6.8–7.2 ppm) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and S .

Reporting Standards : Provide raw spectral data and chromatograms in supplementary materials for reproducibility .

Advanced: How does biguanide sulphate influence ice nucleation kinetics in supercooled aqueous systems, and what experimental setups are suitable for such studies?

Answer:
Biguanide sulphate acts as an “electrofreezing” agent by stabilizing ice nuclei via hydrogen bonding. Experimental designs include:

  • Droplet freezing assays : Monitor ice nucleation temperature (-15°C to -5°C) in emulsified aqueous solutions using differential scanning calorimetry (DSC) .
  • In situ microscopy : Image ice crystal growth in real-time under controlled humidity and temperature .

Table 2 : Ice Nucleation Efficiency of Biguanide Sulphate vs. Guanidinium Salts

CompoundNucleation Temp. (°C)Efficiency (Crystals/µg)
Biguanide Sulphate-8.2 ± 0.512.4
Guanidinium Carbonate-12.1 ± 1.23.8

Computational Support : Simulate ion-water interactions using density functional theory (DFT) to explain enhanced nucleation efficiency .

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Reactant of Route 1
1-carbamimidoylguanidine;sulfuric acid
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1-carbamimidoylguanidine;sulfuric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.